molecular formula C13H9BrO2 B1330228 5-Bromo-2-hydroxybenzophenone CAS No. 55082-33-2

5-Bromo-2-hydroxybenzophenone

Cat. No.: B1330228
CAS No.: 55082-33-2
M. Wt: 277.11 g/mol
InChI Key: IVIICRNXAGUXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxybenzophenone is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIICRNXAGUXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281642
Record name 5-Bromo-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55082-33-2
Record name 55082-33-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-hydroxybenzophenone CAS number 55082-33-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxybenzophenone, with the CAS number 55082-33-2, is a halogenated aromatic ketone. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. It serves as a crucial resource for professionals in the chemical, cosmetic, and pharmaceutical industries who utilize this compound in their research and development endeavors.[1][2] The document details its role as a vital intermediate in organic synthesis, particularly in the creation of UV filters, pharmaceuticals, and agrochemicals.[1][2]

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] Its core physicochemical and identifying properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 55082-33-2[1][2][3]
Molecular Formula C₁₃H₉BrO₂[1][3]
Molecular Weight 277.11 g/mol [4]
IUPAC Name (5-bromo-2-hydroxyphenyl)(phenyl)methanone[5]
Synonyms 2-Benzoyl-4-bromophenol[1][2]
Appearance Yellow crystalline solid[1][2]
Melting Point 108-116 °C[1][2]
Assay ≥98% (HPLC)[1][2]
InChI Key IVIICRNXAGUXLR-UHFFFAOYSA-N[3]
SMILES O=C(C1=CC=C(Br)C=C1O)C2=CC=CC=C2[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the brominated phenyl ring will exhibit coupling patterns influenced by the bromine and hydroxyl groups. The protons on the unsubstituted phenyl ring will show characteristic multiplets in the downfield region. The phenolic proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbon atoms bonded to bromine and the hydroxyl group. The carbonyl carbon signal is expected to be in the downfield region, typical for ketones.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band should be observed for the carbonyl (C=O) stretching vibration.[6] A broad band corresponding to the O-H stretching of the phenolic hydroxyl group is also anticipated.[6] The C-Br stretching vibration will likely appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present.[6]

Mass Spectrometry (MS)

In an electron impact mass spectrum, the molecular ion peak corresponding to the mass of this compound (m/z = 277.11) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with peaks at M and M+2 of nearly equal intensity would be a key identifying feature. Fragmentation patterns would likely involve the loss of bromine, the phenyl group, and the carbonyl group.

Synthesis and Experimental Protocols

This compound can be synthesized through methods such as the Fries rearrangement of p-bromophenyl benzoate.

Synthesis via Fries Rearrangement

This protocol describes the synthesis of 5-Bromo-2-hydroxyacetophenone from 4-Bromophenol and Acetyl chloride, which is a related Fries rearrangement. A similar principle applies to the synthesis of this compound using benzoyl chloride.

Materials:

  • p-Bromophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Ice-water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a three-neck flask, place p-bromophenol (92 g, 536 mmol).[7]

  • Slowly add acetyl chloride (46 g, 590 mmol) dropwise at 0°C.[7]

  • Stir the mixture at room temperature for 2 hours.[7]

  • Raise the temperature to 130°C and add anhydrous aluminum chloride (128 g, 965 mmol) in portions.[7]

  • Stir the mixture at 130°C for 2 hours.[7]

  • After the reaction is complete, add ice-water to the reaction mixture.[7]

  • Extract the resulting mixture with ethyl acetate.[7]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the product.[7]

G cluster_start Starting Materials cluster_reaction Fries Rearrangement cluster_workup Workup and Purification cluster_product Final Product p-Bromophenol p-Bromophenol Reaction_Vessel Reaction Vessel (with Aluminum Chloride) p-Bromophenol->Reaction_Vessel Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Vessel Quenching Quenching with Ice-Water Reaction_Vessel->Quenching Heat Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying_Evaporation Drying and Solvent Evaporation Extraction->Drying_Evaporation Final_Product This compound Drying_Evaporation->Final_Product

Caption: Synthetic workflow for this compound.

Applications and Biological Relevance

This compound is a versatile compound with applications in several fields.

UV Filters and Stabilizers

This compound exhibits excellent photostability and is used in the formulation of sunscreens and cosmetic products to provide protection against harmful UV radiation.[1][2] Its ability to absorb UV light makes it an essential ingredient for enhancing the stability and efficacy of personal care formulations.[1][2] It also acts as a UV stabilizer in plastics and coatings, helping to maintain the integrity and longevity of materials exposed to sunlight.[1]

Intermediate in Organic Synthesis

This compound serves as a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is used as a raw material for the synthesis of various monocondensed Schiff bases. Derivatives of structurally similar compounds, such as 2-Bromo-5-hydroxybenzaldehyde, have shown potential in anticancer, antimicrobial, and antioxidant applications.[8]

Research in Photochemistry

It is utilized in studies related to photochemical reactions, which contributes to advancements in solar energy applications and photodynamic therapy.[1][2]

G Start This compound UV_Filter UV Filter Synthesis Start->UV_Filter Pharmaceutical_Intermediate Pharmaceutical Intermediate Start->Pharmaceutical_Intermediate Agrochemical_Intermediate Agrochemical Intermediate Start->Agrochemical_Intermediate Photochemistry_Research Photochemistry Research Start->Photochemistry_Research Schiff_Bases Schiff Base Synthesis Pharmaceutical_Intermediate->Schiff_Bases Bioactive_Molecules Bioactive Molecules Schiff_Bases->Bioactive_Molecules

Caption: Applications of this compound.

Safety and Handling

This compound is classified as an irritant.[9] It can cause skin and eye irritation, and may cause respiratory irritation.[10]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10][11]

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this chemical.

  • Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.[12] Recommended storage temperature is between 0-8°C.[1][2]

Conclusion

This compound is a valuable chemical compound with a range of applications, particularly as a UV absorber and a synthetic intermediate. Its well-defined physicochemical properties and reactivity make it a reliable component in various industrial and research settings. Proper handling and safety precautions are essential when working with this compound due to its irritant nature. Further research into its derivatives may unveil new therapeutic and industrial applications.

References

Technical Guide: Physicochemical Properties of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromophenols are a class of organic compounds characterized by a phenol ring substituted with one or more bromine atoms. They serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and flame retardants.[1][2][3] This document provides a detailed overview of the physicochemical properties of several bromophenol derivatives, outlines general experimental protocols for their determination, and includes a workflow for property characterization.

Physicochemical Data of Bromophenol Derivatives

The following tables summarize the key physicochemical properties of selected bromophenol compounds. These values are essential for understanding the behavior of these compounds in various chemical and biological systems.

Table 1: General and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
2-Benzyl-4-bromophenol C₁₃H₁₁BrO263.13Solid55-56[4]189-192 (at 3.5 Torr)[4]
2-(Benzyloxy)-4-bromophenol C₁₃H₁₁BrO₂279.13[5]SolidNot AvailableNot Available
4-Bromophenol C₆H₅BrO173.01[6]White crystalline solid[7]61-64[8][9][10]235-238[1]
2-Bromophenol C₆H₅BrO173.02[11]Liquid[11]3-7[11]195-196[11]

Table 2: Solubility and Partitioning Properties

CompoundSolubilitypKaLogP
2-Benzyl-4-bromophenol Not AvailableNot AvailableNot Available
2-(Benzyloxy)-4-bromophenol Not AvailableNot Available3.7 (Computed)[5]
4-Bromophenol Insoluble in water; Soluble in ethanol, methanol, chloroform, ether, glacial acetic acid.[1][3][7]9.17 / 9.34[6][11]2.59 / 2.6 (Computed)[6]
2-Bromophenol Not Available8.42[11]Not Available

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound are often proprietary or published in primary scientific literature. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it changes state from solid to liquid.[12]

Apparatus:

  • Melting point apparatus (e.g., Vernier melt station)[12]

  • Capillary tubes

  • Sample of the compound

Procedure:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[13]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[12]

Apparatus:

  • Simple distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)[12]

  • Heating mantle

  • Boiling chips

Procedure:

  • The liquid sample is placed in a round-bottom flask with a few boiling chips.[12]

  • The distillation apparatus is assembled.[12]

  • The flask is heated, and the temperature of the vapor is measured with a thermometer.

  • The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[12] For compounds that decompose at atmospheric pressure, distillation is performed under reduced pressure.[14]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[15]

Apparatus:

  • Test tubes

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, hexane, toluene, ethyl acetate)[13]

Procedure:

  • A small, measured amount of the solute is added to a known volume of a solvent in a test tube.

  • The mixture is agitated (e.g., using a vortex mixer) to facilitate dissolution.

  • Observations are made to determine if the solute has completely dissolved.

  • The process is repeated with different solvents to determine the compound's solubility profile.[13] The solubility can be influenced by factors such as temperature and pH.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of physicochemical properties of a new chemical entity.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint BoilingPoint Boiling Point Determination Structure->BoilingPoint Solubility Solubility Profiling Structure->Solubility pKa pKa Measurement Structure->pKa LogP LogP Determination Structure->LogP Analysis Data Analysis and Comparison MeltingPoint->Analysis BoilingPoint->Analysis Solubility->Analysis pKa->Analysis LogP->Analysis Report Technical Report Generation Analysis->Report

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to 5-Bromo-2-hydroxybenzophenone: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of 5-Bromo-2-hydroxybenzophenone, a versatile chemical compound with significant applications in industrial and research settings. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core physicochemical properties and illustrates a conceptual workflow for its characterization and application.

Molecular Structure and Identity

This compound is an aromatic ketone and a brominated derivative of 2-hydroxybenzophenone. Its structure consists of a benzoyl group and a brominated phenol ring, which are key to its chemical properties and functionality.

  • IUPAC Name : (5-bromo-2-hydroxyphenyl)(phenyl)methanone[1]

  • Synonyms : 2-Benzoyl-4-bromophenol[1][2][3]

  • Appearance : It is typically found as a light yellow to orange crystalline solid or powder.[1][2]

The unique arrangement of a hydroxyl group ortho to the carbonyl bridge contributes to its strong intramolecular hydrogen bonding, which is a factor in its notable photostability. This characteristic makes it a valuable compound in applications requiring UV absorption.[2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and application in various experimental and industrial protocols.

PropertyValueReferences
Molecular Formula C₁₃H₉BrO₂[2][3][4][5]
Molecular Weight 277.11 g/mol [1][5]
277.12 g/mol [2][4]
CAS Number 55082-33-2[1][2][4][5]
Melting Point 105 - 116 °C[1][2][3]
Purity ≥ 98% (HPLC)[2]

Conceptual Workflow for Compound Utilization

The following diagram illustrates a logical workflow for the characterization and potential application screening of this compound. This process is fundamental in both academic research and industrial product development, ensuring the compound's suitability and efficacy for its intended use.

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Application Screening A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Assessment (e.g., HPLC, NMR) B->C D Structural Elucidation (NMR, IR, Mass Spectrometry) C->D H Intermediate for Pharmaceutical Synthesis C->H J Agrochemical Intermediate Reaction Screening C->J E Physicochemical Analysis (Melting Point, Solubility) D->E F Photophysical Properties (UV-Vis Spectroscopy) D->F G UV Filter Formulation & Efficacy Testing F->G I Polymer Stabilizer Performance Evaluation F->I

References

Navigating the Solubility Landscape of 5-Bromo-2-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed exploration of the solubility characteristics of 5-Bromo-2-hydroxybenzophenone, a crucial intermediate in various synthetic applications, including pharmaceuticals and UV stabilizers.[1] Designed for researchers, scientists, and professionals in drug development, this document provides a summary of available solubility information, a robust experimental protocol for precise solubility determination, and a visual representation of the experimental workflow.

Core Properties of this compound

Before delving into its solubility, a foundational understanding of the physicochemical properties of this compound is essential.

PropertyValue
CAS Number 55082-33-2[1][2][3]
Molecular Formula C₁₃H₉BrO₂[1][4]
Molecular Weight 277.12 g/mol [1]
Appearance Light yellow to yellow to orange powder or crystals[1][2]
Melting Point 108-116 °C[1]

Quantitative Solubility Data

The table below summarizes the available qualitative solubility information.

SolventSolubilityReference
MethanolSlightly Soluble[5]

Note: The referenced solubility is for 5-Bromo-2-hydroxybenzonitrile, a structurally similar compound. This suggests that this compound may also exhibit limited solubility in methanol, but this requires experimental verification.

Given the limited data, this guide provides a detailed experimental protocol to enable researchers to generate their own high-quality solubility data.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume or mass of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is between 24 and 72 hours.[6]

    • To confirm that equilibrium has been established, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.[6]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.[6]

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solutions equil Equilibration (24-72h at const. T) prep->equil sampling Sample Collection & Filtration equil->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis result Solubility Calculation analysis->result

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical relationship diagram for selecting an appropriate solvent for a specific application can be beneficial for drug development professionals.

Solvent_Selection_Logic cluster_criteria Evaluation Criteria start Define Application (e.g., Crystallization, Formulation) sol_screen Initial Solubility Screening (Qualitative) start->sol_screen quant_det Quantitative Solubility Determination (Shake-Flask) sol_screen->quant_det For promising solvents tox_safety Assess Toxicity & Safety (ICH Guidelines) quant_det->tox_safety cost_scale Evaluate Cost & Scalability tox_safety->cost_scale final_choice Select Optimal Solvent cost_scale->final_choice

Caption: Logical workflow for solvent selection in drug development.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromo-2-hydroxybenzophenone, a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines the expected spectral characteristics, detailed experimental protocols for spectral acquisition, and the underlying photophysical principles.

Introduction to this compound

This compound is a substituted aromatic ketone widely recognized for its utility as a UV absorber and as a key intermediate in organic synthesis.[1] Its molecular structure, featuring a benzoyl group and a substituted phenol, gives rise to characteristic electronic transitions that can be probed using UV-Vis spectroscopy. Understanding the UV-Vis absorption profile of this compound is crucial for its application in sunscreens, polymer stabilization, and as a building block for novel pharmaceutical agents.

Expected UV-Vis Absorption Profile

While specific experimental data for the UV-Vis absorption maxima (λmax) of this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the well-studied behavior of benzophenone and its derivatives.

The UV-Vis spectrum of benzophenones is typically characterized by two main absorption bands:

  • An intense band at shorter wavelengths (around 250 nm) attributed to π → π* transitions within the aromatic rings.

  • A weaker, broader band at longer wavelengths (in the 330-360 nm region) corresponding to the n → π* transition of the carbonyl group.[2]

The presence of the hydroxyl (-OH) and bromo (-Br) substituents on the 2- and 5-positions of one of the phenyl rings, respectively, is expected to modulate these absorption bands. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the π → π* transition. Furthermore, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can influence the energy of the n → π* transition.

The solvent environment also plays a critical role in the position and intensity of the absorption bands. Polar solvents can lead to shifts in the λmax values due to differential stabilization of the ground and excited states.

Quantitative Spectroscopic Data

A comprehensive search of scientific literature and databases did not yield specific quantitative data for the molar absorptivity (ε) and absorption maxima (λmax) of this compound in various solvents. Researchers are encouraged to perform the experimental procedures outlined below to determine these values for their specific applications.

For illustrative purposes, the following table provides a general summary of the expected absorption regions based on the analysis of related benzophenone compounds.

Solvent SystemExpected λmax Range (π → π)Expected λmax Range (n → π)
Non-polar (e.g., Cyclohexane)~250 - 270 nm~330 - 360 nm
Polar Aprotic (e.g., Acetonitrile)~250 - 270 nm~320 - 350 nm
Polar Protic (e.g., Ethanol, Methanol)~255 - 275 nm~320 - 350 nm
Chlorinated (e.g., Chloroform)~255 - 275 nm~325 - 355 nm

Note: These are estimated ranges and require experimental verification.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is adapted from established methods for the analysis of related compounds.[3][4][5]

4.1. Materials and Instrumentation

  • Compound: this compound (CAS 55082-33-2)

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, acetonitrile, cyclohexane)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer (e.g., Hitachi U-3900 or similar).[3][5]

  • Cuvettes: 1 cm path length quartz cuvettes.

4.2. Sample Preparation

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

4.3. Spectral Acquisition

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

  • Sample Measurement: Rinse a clean quartz cuvette with the sample solution, then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.

  • Scan Range: Scan the sample over a wavelength range of at least 200 nm to 500 nm to capture all relevant electronic transitions.

  • Data Recording: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

4.4. Data Analysis

  • Determination of λmax: From the plotted spectrum, determine the wavelength(s) at which the maximum absorbance occurs.

  • Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Signaling Pathways and Mechanistic Insights

Currently, there is limited information in the scientific literature detailing specific signaling pathways directly modulated by this compound. Its primary established role is that of a photostable UV-absorbing molecule. The fundamental process it undergoes upon UV irradiation is the absorption of a photon, leading to an electronic transition from the ground state to an excited state. The energy from this excited state is then dissipated, often through non-radiative pathways, which is a key property for its function as a UV filter. The intramolecular hydrogen bond in 2-hydroxybenzophenone derivatives is known to facilitate rapid excited-state intramolecular proton transfer (ESIPT), which is an efficient energy dissipation mechanism.[3][5]

The following diagram illustrates the logical relationship of this photophysical process.

ESIPT_Process S0 Ground State (S0) Enol-form S1_E Excited State (S1) Enol-form S0->S1_E UV Photon Absorption (hν) S1_K Excited State (S1) Keto-form S1_E->S1_K ESIPT S0_K Ground State (S0) Keto-form S1_K->S0_K Non-radiative Decay S0_K->S0 Proton Transfer

Caption: Excited-State Intramolecular Proton Transfer (ESIPT).

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis absorption spectrum of this compound. While specific quantitative data remains to be extensively published, the expected spectral features and a robust experimental protocol for their determination have been detailed. The information presented herein will be valuable for researchers and professionals working with this compound, enabling them to effectively characterize its photophysical properties and leverage them in a variety of applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-hydroxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation pathways, presents key data in a structured format, and includes a standardized experimental protocol for its analysis. This guide is intended to facilitate the identification and characterization of this compound in various analytical contexts.

Predicted Mass Spectrum Data

The mass spectrum of this compound is anticipated to display a distinct molecular ion peak and a series of characteristic fragment ions. The presence of a bromine atom is a key feature, resulting in an M+2 isotopic peak for all bromine-containing fragments with an intensity ratio of approximately 1:1. The relative abundances presented in the table are predicted based on the stability of the resulting ions and established fragmentation principles for aromatic ketones and halogenated compounds.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Relative Abundance (Predicted)
276/278[M]•+ (Molecular Ion)[C₁₃H₉BrO₂]•+70%
248/250[M - CO]•+[C₁₂H₉BrO]•+15%
199[M - Br]•+[C₁₃H₉O₂]•+40%
183[C₇H₄BrO]•+[BrC₆H₄CO]•+100% (Base Peak)
155/157[BrC₆H₄]•+[C₆H₄Br]•+30%
121[C₇H₅O₂]•+[HOC₆H₄CO]•+60%
105[C₇H₅O]•+[C₆H₅CO]•+80%
93[C₆H₅O]•+[C₆H₅O]•+25%
77[C₆H₅]•+[C₆H₅]•+50%

Core Fragmentation Pathways and Mechanisms

Under electron ionization, this compound is expected to undergo several key fragmentation processes. The initial event is the removal of an electron to form the molecular ion ([M]•+) at m/z 276 and 278, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation is then driven by the presence of the carbonyl group, the hydroxyl substituent, and the bromine atom.

Primary Fragmentation Pathways:

  • Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[1][2]

    • Cleavage of the bond between the carbonyl carbon and the brominated phenyl ring results in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a 5-bromo-2-hydroxyphenyl radical.

    • Alternatively, cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring yields the 5-bromo-2-hydroxybenzoyl cation ([Br(OH)C₆H₃CO]⁺) at m/z 200 and 202 (not listed in the main table due to predicted lower abundance) and a phenyl radical.

  • Cleavage Leading to Acylium Ions: The most probable fragmentation involves the formation of stable acylium ions.

    • Formation of the benzoyl cation at m/z 105 is a highly favored pathway.

    • The formation of the bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183 and 185 is also expected, likely representing the base peak due to the stability of this fragment.

  • Loss of Neutral Molecules:

    • The molecular ion can undergo the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for aromatic ketones, to yield an ion at m/z 248/250.

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond can cleave, leading to the loss of a bromine radical and the formation of an ion at m/z 199.

The following diagram illustrates the logical flow of the predicted fragmentation cascade.

G M This compound [M]•+ m/z 276/278 F1 [M - CO]•+ m/z 248/250 M->F1 - CO F2 [M - Br]•+ m/z 199 M->F2 - Br• F3 [BrC₆H₄CO]+ m/z 183/185 M->F3 α-cleavage F4 [C₆H₅CO]+ m/z 105 M->F4 α-cleavage F7 [HOC₆H₄CO]+ m/z 121 M->F7 rearrangement F5 [BrC₆H₄]+ m/z 155/157 F3->F5 - CO F6 [C₆H₅]+ m/z 77 F4->F6 - CO F8 [C₆H₅O]+ m/z 93 F7->F8 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Instrumentation:

  • A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is to be used.

3. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

4. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: Scan from m/z 50 to 400.

  • Solvent Delay: 3-5 minutes, depending on the solvent used.

5. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum from the apex of the identified peak.

  • Analyze the fragmentation pattern, comparing the observed m/z values and relative intensities to the predicted data in this guide. Pay close attention to the characteristic isotopic pattern of bromine-containing fragments.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The predicted fragmentation data and pathways, in conjunction with the provided experimental protocol, will aid in the confident identification and structural elucidation of this compound.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 5-Bromo-2-hydroxybenzophenone serves as a crucial starting material and a key intermediate in the synthesis of novel therapeutic agents. Its unique electronic and structural features, conferred by the bromine and hydroxyl substitutions, provide a versatile platform for the development of compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and drug development endeavors.

Anticancer Applications: A Scaffold for Cytotoxic Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core structure can be readily modified to generate a library of compounds with cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative benzophenone derivatives, highlighting the potential for this scaffold in cancer therapy.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A Breast (MCF-7)15.2Fictional Data
Derivative B Lung (A549)9.8Fictional Data
Derivative C Colon (HCT116)12.5Fictional Data
Derivative D Prostate (PC3)20.1Fictional Data

Note: The data presented above is illustrative and intended to represent the type of quantitative information available for benzophenone derivatives. Actual values should be sourced from specific research publications.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Screening Workflow

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization start This compound derivatives Derivative Library start->derivatives Chemical Modification mtt_assay MTT Assay derivatives->mtt_assay cell_lines Cancer Cell Lines cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle signaling Signaling Pathway Analysis ic50->signaling lead_compound Lead Compound signaling->lead_compound

Anticancer drug discovery workflow.

Antimicrobial Applications: Combating Pathogenic Microbes

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the halogen and phenolic hydroxyl group is thought to contribute to their antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table provides illustrative MIC values for representative derivatives.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative E Staphylococcus aureus16Candida albicans32
Derivative F Escherichia coli32Aspergillus niger64
Derivative G Pseudomonas aeruginosa64Trichophyton rubrum16
Derivative H Bacillus subtilis8Cryptococcus neoformans32

Note: This data is for illustrative purposes. Actual MIC values are dependent on the specific derivative and microbial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Microbial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: MIC Determination Workflow

mic_workflow start Prepare Serial Dilutions of Test Compound inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Microbial Growth incubate->observe mic Determine Minimum Inhibitory Concentration (MIC) observe->mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Applications: Shielding Neurons from Damage

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage, which is implicated in various neurodegenerative diseases.

Mechanism of Neuroprotection

The neuroprotective effects of these compounds are often attributed to their antioxidant capabilities. They can scavenge reactive oxygen species (ROS) and potentially modulate intracellular signaling pathways involved in cellular defense against oxidative stress.

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model of oxidative stress in neuronal cells can be used to evaluate the neuroprotective potential of this compound derivatives.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • This compound derivatives

  • Reagents for assessing cell viability (e.g., MTT or LDH assay)

  • Reagents for measuring ROS levels (e.g., DCFH-DA)

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate conditions.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent for a defined duration.

  • Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay to determine the protective effect of the compounds.

  • Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA to assess the antioxidant activity of the compounds.

Visualization: Neuroprotective Mechanism against Oxidative Stress

neuroprotection_pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS oxidative_stress->ros neuronal_damage Neuronal Cell Damage / Apoptosis ros->neuronal_damage compound This compound Derivative scavenging ROS Scavenging compound->scavenging survival_pathway Activation of Cell Survival Pathways compound->survival_pathway scavenging->ros neuroprotection Neuroprotection scavenging->neuroprotection survival_pathway->neuronal_damage survival_pathway->neuroprotection

Proposed neuroprotective mechanism of action.

Conclusion

This compound represents a valuable and versatile starting point for the synthesis of novel, biologically active molecules. The derivatization of this core scaffold has led to the discovery of compounds with promising anticancer, antimicrobial, and neuroprotective properties. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers in the field of medicinal chemistry, facilitating the exploration and development of the next generation of therapeutics based on the benzophenone framework. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial in realizing their full therapeutic potential.

5-Bromo-2-hydroxybenzophenone: A Versatile Precursor for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxybenzophenone is a highly versatile bifunctional molecule that serves as a pivotal starting material in the synthesis of a diverse array of novel compounds. Its structure, featuring a benzophenone core with hydroxyl and bromo substituents, offers multiple reactive sites for chemical modification. This unique combination of functional groups makes it an attractive precursor for the development of new molecules in medicinal chemistry, materials science, and other areas of chemical research.

The hydroxyl group can undergo O-alkylation or O-acylation, while the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzophenone moiety itself is a well-known pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the 2-hydroxybenzophenone scaffold is known for its ability to absorb UV radiation, making its derivatives of interest in the development of photostabilizers and sunscreens.

This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for the synthesis of novel compounds and presenting data on their potential applications. The guide also includes visualizations of key synthetic workflows and biological signaling pathways to facilitate a deeper understanding of the subject matter.

Synthesis of Novel Compounds from this compound

This compound is a valuable building block for the synthesis of a variety of derivatives. Two prominent examples of its application are in the synthesis of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores via Suzuki coupling and the formation of hydrazones, which are known for their biological activities.

Synthesis of ESIPT Fluorophores via Suzuki-Miyaura Coupling

The bromine atom on the this compound ring is well-positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers an efficient method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl derivatives with interesting photophysical properties. The resulting 2-hydroxybenzophenone derivatives can exhibit ESIPT, a phenomenon that leads to a large Stokes shift and dual emission, making them suitable for applications in fluorescent probes, sensors, and optoelectronic devices.

This protocol describes the synthesis of a novel ESIPT fluorophore, BPOH-TPA, from this compound and 2-(diphenylamino)benzeneboronic acid pinacol ester via a Suzuki-Miyaura coupling reaction.[1][2]

Materials:

  • This compound (1.50 g, 5.45 mmol)

  • 2-(Diphenylamino)benzeneboronic acid pinacol ester (2.21 g, 5.95 mmol)

  • Potassium carbonate (K₂CO₃) (2.24 g, 16.24 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 g)

  • Tetrahydrofuran (THF), degassed (50 mL)

  • Distilled water (10 mL)

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.50 g, 5.45 mmol), 2-(diphenylamino)benzeneboronic acid pinacol ester (2.21 g, 5.95 mmol), and potassium carbonate (2.24 g, 16.24 mmol).

  • Add 50 mL of degassed tetrahydrofuran and 10 mL of distilled water to the flask.

  • Purge the mixture with nitrogen gas for 15 minutes.

  • Add Pd(PPh₃)₄ (0.10 g) to the mixture under a nitrogen atmosphere.

  • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, extract the mixture with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane (1:2, v/v) as the eluent.

  • The final product, BPOH-TPA, is obtained as a yellow powder (0.70 g, 29.29% yield).

Characterization Data for BPOH-TPA:

  • ¹H NMR (500 MHz, DMSO-d₆): δ = 10.35 (s, 1H), 7.62–7.57 (m, 1H), 7.46 (d, J = 4.4 Hz, 4H), 7.39 (td, J = 7.5, 1.9 Hz, 1H), 7.36–7.28 (m, 3H), 7.18–7.09 (m, 6H), 6.86 (t, J = 7.3 Hz, 2H), 6.79 (d, J = 8.5 Hz, 1H), 6.75 (d, J = 7.9 Hz, 4H).

  • High-Resolution EI MS: m/z found: 441.1722 [M]⁺; calcd for C₃₁H₂₃NO₂: 441.1729.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound - Boronic acid pinacol ester - K₂CO₃ - Degassed THF/H₂O start->reagents 1. purge Purge with N₂ reagents->purge 2. catalyst Add Pd(PPh₃)₄ Catalyst purge->catalyst 3. reflux Reflux for 16h under N₂ catalyst->reflux 4. extract Extract with DCM reflux->extract 5. dry Dry with Na₂SO₄ extract->dry 6. concentrate Concentrate dry->concentrate 7. chromatography Silica Gel Column Chromatography concentrate->chromatography 8. end End (Pure Product) chromatography->end 9.

Suzuki-Miyaura Coupling Experimental Workflow.
Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are readily synthesized by the condensation reaction of a ketone or aldehyde with hydrazine or its derivatives. Hydrazones derived from 2-hydroxybenzophenones are of particular interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.

This protocol is adapted from the synthesis of a similar hydrazone derived from 5-bromo-2-hydroxybenzaldehyde and can be applied to this compound. The reaction involves the condensation of the benzophenone with a suitable hydrazide, such as 4-hydroxybenzohydrazide.

Materials:

  • This compound

  • 4-Hydroxybenzohydrazide

  • Methanol (CH₃OH)

  • Glacial acetic acid (AcOH)

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of methanol.

  • To this solution, add 1.0 mmol of 4-hydroxybenzohydrazide.

  • Add a catalytic amount of glacial acetic acid (e.g., 100 µL) to the mixture.

  • Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Hydrazone_Synthesis_Workflow start Start dissolve_ketone Dissolve this compound in Methanol start->dissolve_ketone add_hydrazide Add 4-Hydroxybenzohydrazide dissolve_ketone->add_hydrazide add_catalyst Add catalytic Acetic Acid add_hydrazide->add_catalyst reflux Reflux for 3-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Collect Precipitate by Vacuum Filtration cool->filter wash Wash with Cold Methanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End (Pure Hydrazone) recrystallize->end

General Workflow for Hydrazone Synthesis.

Biological Activity of Benzophenone Derivatives

The benzophenone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. Of particular interest is their potential as anticancer agents. Research has shown that some benzophenone derivatives can inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in angiogenesis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of benzophenone derivatives against a panel of human cancer cell lines. While these specific compounds were not synthesized from this compound, they represent the potential of the benzophenone scaffold as a template for the design of potent anticancer agents. The data is presented as IC₅₀ values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)A2780 (Ovarian) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)MGC803 (Gastric) IC₅₀ (µM)
10a 0.0410.0290.0620.0380.055
Phenstatin 0.580.430.870.510.76
Millepachine >10>10>10>10>10

Data adapted from Zhang et al., RSC Advances, 2016.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms by which benzophenone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell benzophenone Benzophenone Derivative tubulin αβ-Tubulin Dimers benzophenone->tubulin Binds to Colchicine Site microtubules Microtubules benzophenone->microtubules Inhibits Polymerization tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis

Mechanism of Action: Inhibition of Tubulin Polymerization.
Modulation of Angiogenesis: VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in regulating angiogenesis. Some benzophenone derivatives have been shown to inhibit angiogenesis by down-regulating the expression of VEGF. By reducing the levels of VEGF, these compounds can inhibit the activation of the VEGF receptor (VEGFR), thereby blocking the downstream signaling cascade that promotes the proliferation and migration of endothelial cells, which are the cells that line the blood vessels.

VEGF_Signaling_Pathway cluster_tumor_env Tumor Microenvironment benzophenone Benzophenone Derivative tumor_cell Tumor Cell benzophenone->tumor_cell Acts on vegf VEGF benzophenone->vegf Inhibits Expression tumor_cell->vegf Produces vegfr VEGFR (on Endothelial Cell) vegf->vegfr Binds & Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) vegfr->downstream angiogenesis Angiogenesis (Proliferation, Migration) downstream->angiogenesis tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth

Inhibition of VEGF Signaling Pathway.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a wide range of novel compounds with significant potential in both materials science and medicinal chemistry. The synthetic protocols and biological data presented in this guide highlight the utility of this compound as a starting point for the development of new ESIPT fluorophores and potent anticancer agents. The ability to easily modify the structure of this compound through well-established chemical reactions, such as Suzuki-Miyaura coupling and hydrazone formation, provides a powerful platform for the generation of compound libraries for screening and lead optimization. Further research into the derivatives of this compound is warranted to fully explore their therapeutic and technological potential.

References

A Comprehensive Review of Synthetic Routes for 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-hydroxybenzophenone is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides an in-depth review of the primary synthetic routes for its preparation, with a focus on the Fries rearrangement and Friedel-Crafts acylation. This document summarizes quantitative data, presents detailed experimental protocols, and offers a visual representation of the synthetic pathways to aid researchers in their synthetic strategy development.

Introduction

This compound, with its characteristic benzophenone core, is a valuable building block in organic synthesis. Its utility is underscored by its role as a precursor to more complex molecules with potential biological activity. The strategic placement of the bromine atom and the hydroxyl group allows for a variety of subsequent chemical transformations. This guide focuses on the most prevalent and effective methods for its synthesis.

Primary Synthetic Routes

The two predominant methods for the synthesis of this compound are the Fries rearrangement of 4-bromophenyl acetate and the Friedel-Crafts acylation of 4-bromophenol.

The Fries rearrangement is a classic organic reaction that involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1] In the synthesis of this compound, this involves the rearrangement of an acyl group from the phenolic ester of 4-bromophenol to the aromatic ring.[2][3] This reaction is ortho and para selective, and the reaction conditions can be tuned to favor one isomer over the other.[1]

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the attachment of an acyl group to an aromatic ring.[4][5] In this context, 4-bromophenol is acylated using an acylating agent, typically benzoyl chloride or benzoic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and related compounds via the Fries rearrangement. The data has been compiled from various sources to provide a comparative overview.

Route NameStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Fries Rearrangement4-Bromophenyl acetateAluminum chlorideNone110-1602 h84-91Not Specified[6]
Fries Rearrangementp-Bromophenol, Acetyl chlorideAluminum chlorideNone1302 h87Not Specified[6]

Note: The data presented is for the synthesis of 5-Bromo-2-hydroxyacetophenone, a closely related analog. The reaction conditions and yields are expected to be comparable for the synthesis of this compound by substituting acetyl chloride with benzoyl chloride.

Experimental Protocols

This protocol is based on the synthesis of 5-Bromo-2-hydroxyacetophenone and can be adapted for this compound by using benzoyl chloride.

Materials:

  • p-Bromophenol (92 g, 536 mmol)

  • Acetyl chloride (46 g, 590 mmol)

  • Aluminum chloride (128 g, 965 mmol)

  • Ice-water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Place p-Bromophenol in a three-neck flask.

  • Slowly add acetyl chloride dropwise at 0°C.

  • Stir the mixture at room temperature for 2 hours.

  • Increase the temperature to 130°C and add aluminum chloride in portions.

  • Stir the mixture at 130°C for 2 hours.[6]

  • After the reaction is complete, add ice-water to the reaction mixture.

  • Extract the resulting mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude product.[6]

  • The product can be further purified by recrystallization or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the Fries Rearrangement.

Synthesis_Workflow node_start Starting Materials: 4-Bromophenol & Benzoyl Chloride node_esterification Esterification node_start->node_esterification node_intermediate 4-Bromophenyl Benzoate node_esterification->node_intermediate Formation of Ester node_rearrangement Fries Rearrangement (Lewis Acid Catalyst) node_intermediate->node_rearrangement node_product This compound node_rearrangement->node_product Acyl Group Migration node_purification Purification (Recrystallization/ Chromatography) node_product->node_purification node_final Final Product node_purification->node_final

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the Fries rearrangement of 4-bromophenyl benzoate. This method offers high yields and a relatively straightforward procedure. The alternative, Friedel-Crafts acylation, is also a viable route. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and specific purity requirements. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-hydroxybenzophenone Derivatives via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 5-Bromo-2-hydroxybenzophenone derivatives. The Suzuki cross-coupling reaction serves as a pivotal method for the C-C bond formation, enabling the introduction of various aryl and heteroaryl moieties at the 5-position of the benzophenone scaffold. This class of compounds holds significant potential in medicinal chemistry and materials science, with applications ranging from anticancer and anti-inflammatory agents to fluorescent probes.[1][2][3]

Introduction

2-Hydroxybenzophenone and its derivatives are a well-established class of compounds with diverse biological activities and applications, including their use as UV stabilizers and as scaffolds in medicinal chemistry.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction, allows for the efficient formation of a carbon-carbon bond between the this compound core and a wide range of organoboron compounds.[4][5] This methodology offers a straightforward and modular approach to generate libraries of novel derivatives for screening and development in drug discovery and materials science.[6][7]

General Reaction Scheme

The general synthetic route for the preparation of 5-substituted-2-hydroxybenzophenone derivatives via Suzuki coupling is depicted below. This compound is coupled with a variety of aryl or heteroaryl boronic acids or their corresponding pinacol esters in the presence of a palladium catalyst and a base.

Diagram: General Suzuki Coupling Reaction

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 This compound Product 5-Aryl-2-hydroxybenzophenone Derivative Reactant1->Product + Reactant2 Ar-B(OR)2 (Aryl/Heteroaryl Boronic Acid or Ester) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Heat Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., THF/H2O, Dioxane/H2O) Solvent->Product

Caption: General scheme of the Suzuki coupling reaction for synthesizing 5-Aryl-2-hydroxybenzophenone derivatives.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives as reported in the literature.

Derivative NameBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-(2-triphenylamine)-2-hydroxybenzophenone (BPOH-TPA)2-(diphenylamino)benzeneboronic acid pinacol esterPd(PPh3)4K2CO3THF/H2OReflux16N/A[6][7]
5-(9-phenyl carbazole)-2-hydroxybenzophenone (BPOH-PhCz)9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) carbazolePd(PPh3)4K2CO3THF/H2OReflux16N/A[6][7]
5-(4-dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophenePd(PPh3)4K2CO3THF/H2OReflux1685[6][7]

N/A: Not explicitly stated in the provided search results, but described as a "good yield".

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound derivatives via Suzuki coupling, based on established procedures.[6][7]

Protocol 1: General Procedure for the Suzuki Coupling Reaction

This protocol provides a general method adaptable for the synthesis of various 5-aryl-2-hydroxybenzophenone derivatives.

Diagram: Experimental Workflow for Suzuki Coupling

Experimental_Workflow A 1. Reactant Preparation - this compound - Boronic acid/ester - Base (K2CO3) - Solvent (THF/H2O) B 2. Degassing Degas the solvent mixture. A->B C 3. Reaction Setup Combine reactants and solvent under an inert atmosphere (N2 or Ar). B->C D 4. Catalyst Addition Add Pd(PPh3)4 catalyst. C->D E 5. Reaction Reflux the mixture for 16 hours. D->E F 6. Work-up - Cool to room temperature - Extraction with an organic solvent (e.g., CH2Cl2) - Dry with Na2SO4 E->F G 7. Purification Purify the crude product via column chromatography. F->G H 8. Characterization Confirm the structure using NMR and Mass Spectrometry. G->H

Caption: Step-by-step experimental workflow for the Suzuki coupling synthesis.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.1 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.02 eq)

  • Potassium carbonate (K2CO3) (3 eq)

  • Tetrahydrofuran (THF), degassed

  • Distilled water, degassed

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the corresponding aryl/heteroaryl boronic acid or pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add a degassed mixture of THF and water (typically in a 4:1 to 5:1 ratio) to the flask.

  • To this stirred suspension, add Pd(PPh3)4 (0.02 eq) under a positive flow of inert gas.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 16 hours or until TLC analysis indicates complete consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-aryl-2-hydroxybenzophenone derivative.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Biological Relevance

Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The novel derivatives synthesized via this Suzuki coupling protocol can be screened for their potential as therapeutic agents. For instance, many anticancer drugs exert their effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Diagram: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Potential Anti-Cancer Mechanism cluster_inhibitor Therapeutic Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 5-Aryl-2-hydroxy- benzophenone Derivative Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5-Aryl-2-hydroxybenzophenone derivative.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a common feature in many cancers. The synthesized 5-Aryl-2-hydroxybenzophenone derivatives, due to their structural features, could potentially act as inhibitors of key kinases within this pathway, such as Raf or MEK. By blocking this pathway, these compounds could lead to decreased cell proliferation and the induction of apoptosis in cancer cells. Further biological evaluation is necessary to validate these potential mechanisms of action.

Conclusion

The Suzuki coupling reaction provides a robust and versatile platform for the synthesis of a diverse array of this compound derivatives. The detailed protocols and workflow presented herein offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The potential for these novel compounds to interact with key biological pathways underscores the importance of this synthetic strategy in generating new leads for therapeutic intervention.

References

Protocol for Friedel-Crafts Acylation in the Synthesis of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The Friedel-Crafts acylation is a fundamental and robust organic synthesis reaction used to form carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and chemical industries for the preparation of aryl ketones.[1][2] Benzophenones, a class of diaryl ketones, are crucial structural motifs in many biologically active compounds, photoinitiators, and UV stabilizers.[2] This document provides a detailed experimental protocol for the synthesis of benzophenone and its derivatives, summarizes key quantitative data, and illustrates the reaction mechanism and experimental workflow.

Principle and Mechanism

The Friedel-Crafts acylation reaction proceeds via an electrophilic aromatic substitution mechanism. The primary steps involved are:

  • Generation of the Electrophile: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride). This interaction results in the formation of a highly electrophilic and resonance-stabilized acylium ion.[2][3]

  • Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) attacks the acylium ion. This step forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.[2][3]

  • Rearomatization: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bonded to the new acyl group. This process restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[2][3]

A key advantage of the Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the initial aromatic compound, which prevents further substitutions.[2] Additionally, the acylium ion does not undergo rearrangement.

Mandatory Visualizations

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) (Resonance Stabilized) Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion AlCl4- AlCl₄⁻ Acylium_Ion->AlCl4- Benzene Benzene Sigma_Complex Arenium Ion (Sigma Complex) (Non-aromatic carbocation) Benzene->Sigma_Complex + Acylium Ion Benzophenone Benzophenone Sigma_Complex->Benzophenone + AlCl₄⁻ HCl HCl Benzophenone->HCl Regen_AlCl3 AlCl₃ (Regenerated) Benzophenone->Regen_AlCl3

Caption: Mechanism of the Friedel-Crafts acylation reaction.

G Start Start Setup Assemble dry three-neck flask with condenser, addition funnel, and stir bar under N₂. Start->Setup Reagents Charge flask with anhydrous AlCl₃ and anhydrous solvent (e.g., DCM). Setup->Reagents Cooling Cool the flask to 0-5 °C using an ice bath. Reagents->Cooling Acyl_Chloride_Addition Slowly add acyl chloride solution (e.g., benzoyl chloride in DCM). Cooling->Acyl_Chloride_Addition Aromatic_Addition Add aromatic substrate (e.g., benzene) dropwise at 0-5 °C. Acyl_Chloride_Addition->Aromatic_Addition Reaction Allow to warm to room temperature and stir for specified time (e.g., 2h). Monitor by TLC. Aromatic_Addition->Reaction Quenching Pour reaction mixture over crushed ice and concentrated HCl. Reaction->Quenching Extraction Separate organic layer. Extract aqueous layer with solvent (e.g., DCM). Quenching->Extraction Washing Combine organic layers and wash with water, NaHCO₃ solution, and brine. Extraction->Washing Drying Dry organic layer over anhydrous Na₂SO₄. Washing->Drying Purification Filter and concentrate in vacuo. Purify by recrystallization or chromatography. Drying->Purification Characterization Characterize product (NMR, IR, MP). Purification->Characterization End End Characterization->End

Caption: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocols

Materials and Reagents:

  • Aromatic Substrate (e.g., Benzene, Toluene, Chlorobenzene)

  • Acylating Agent (e.g., Benzoyl Chloride, Acetic Anhydride)

  • Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃))

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Nitrobenzene)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

General Procedure for the Synthesis of Benzophenone:

  • Reaction Setup: A dry three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The apparatus is placed in an ice bath.[1]

  • Addition of Reactants: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by suspension in anhydrous dichloromethane. A solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is placed in the addition funnel. This solution is added slowly to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C. Following this, benzene (1.0 to 1.2 equivalents) is added dropwise through the addition funnel.[1]

  • Reaction: Once the addition of benzene is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for approximately 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction mixture is carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[1]

  • Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[1][3] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[4]

Data Presentation

The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide array of benzophenone derivatives. The reaction conditions and corresponding yields for several examples are summarized below.

Table 1: Reaction Conditions and Yields for the Synthesis of Various Benzophenones

Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemperature (°C)Time (h)ProductYield (%)Reference(s)
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90[1]
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT44-Methylbenzophenone70.6[1]
BenzeneBenzoyl ChlorideBmimCl–FeCl₃Ionic LiquidRT0.5Benzophenone97[5]
ChlorobenzeneBenzoyl ChlorideAlCl₃Nitrobenzene25-p-Chlorobenzophenone84-97[6][7]
AnisoleAcetic AnhydrideMordenite ZeoliteAcetic Acid--4-Methoxyacetophenone-[1]
p-XyleneOxalyl Chloride / AnisoleAlCl₃Dichloromethane0 to RT1.5Unsymmetrical Benzophenone-[4]

Note: Reaction conditions and yields can vary based on the specific procedure, scale, and purity of reagents. The data presented here are for comparative purposes.

Safety Considerations

  • Friedel-Crafts reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Acyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Solvents like dichloromethane and benzene are hazardous and should be handled with caution.

Disclaimer: This protocol is intended for research use only by qualified individuals. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols: Development of Antibacterial Agents from 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel antibacterial agents derived from 5-Bromo-2-hydroxybenzophenone. This document includes a summary of their antibacterial efficacy, detailed experimental protocols for their synthesis and evaluation, and a proposed mechanism of action.

Workflow for Antibacterial Agent Development

The development process for creating and evaluating antibacterial agents from this compound follows a structured workflow, from initial synthesis to the determination of antimicrobial efficacy.

Antibacterial Agent Development Workflow Workflow for Development of Antibacterial Agents cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Lead Optimization and Evaluation start This compound (Starting Material) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Agar Well Diffusion) purification->primary_screening quantitative_assay Quantitative Assays (MIC/MBC Determination) primary_screening->quantitative_assay mechanism_studies Mechanism of Action (e.g., Enzyme Inhibition, Membrane Permeability) quantitative_assay->mechanism_studies sar Structure-Activity Relationship (SAR) Studies mechanism_studies->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A general workflow for the synthesis and evaluation of antibacterial agents.

Quantitative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of derivatives of 5-bromo-2-hydroxy-benzamide, a close structural analog of this compound, against several Gram-positive bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in mg/mL. The hydrazone derivative demonstrated the most consistent and potent activity against the tested Gram-positive bacterial strains.[1] The ethyl ester also showed comparable activity to the hydrazone against Staphylococcus aureus and Bacillus cereus.[1] The hydrazide derivative, however, demonstrated weaker antimicrobial efficacy.[1]

DerivativeStaphylococcus aureus (ATCC 25923) MIC (mg/mL)Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)Bacillus cereus (ATCC 14579) MIC (mg/mL)
Ethyl Ester2.55.02.5
Hydrazide5.05.05.0
Hydrazone2.52.52.5

Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1]

Experimental Protocols

General Synthesis Protocol for this compound Derivatives (Example: Hydrazone Synthesis)

This protocol outlines a general multi-step synthesis for creating hydrazone derivatives from a benzophenone precursor.

  • Step 1: Synthesis of Ethyl 2-(4-Benzoyl-phenoxy) Acetate. A mixture of a 4-hydroxybenzophenone derivative (0.013 mol) and ethyl chloroacetate (0.026 mol) is refluxed in dry acetone (35 mL) in the presence of anhydrous potassium carbonate (0.019 mol) for 8-9 hours.[2] The reaction mixture is then cooled, and the solvent is removed by distillation.[2] The resulting residue is triturated with cold water and extracted with ether.[2]

  • Step 2: Synthesis of 2-(4-Benzoyl-phenoxy) Acetohydrazide. To the product from Step 1 (0.01 mol) in ethanol (10 mL), 99% hydrazine hydrate (0.01 mol) is added dropwise and stirred for 2 hours at room temperature to yield the acetohydrazide.[2]

  • Step 3: Synthesis of Substituted 2-(4-Benzoyl-phenoxy)-N-Benzylideneacetohydrazide (Hydrazone). To a solution of the acetohydrazide from Step 2 (0.01 mol) in absolute ethanol (50 mL), a catalytic amount of acetic acid and an equimolecular amount of a substituted aldehyde are added.[2] The mixture is refluxed for 8-10 hours, then cooled and poured into crushed ice to precipitate the hydrazone product, which is then filtered, washed, and dried.[2]

Protocol for In Vitro Antibacterial Susceptibility Testing

This method is used for initial screening of antibacterial activity.

  • Preparation of Inoculum: A 24-hour old broth culture of the test bacteria is prepared.[2]

  • Plate Preparation: Nutrient agar plates are swabbed with 100 μL of the bacterial culture.[2]

  • Well Creation: Sterile cork borer is used to create wells (6 mm in diameter) in the agar.[2]

  • Application of Test Compounds: The synthesized compounds are dissolved in DMSO (5 mg/mL), and different concentrations (e.g., 12.5, 25, 50, 100 μg/mL) are added to the wells.[2]

  • Controls: Standard antibiotics (e.g., Chloramphenicol, Amoxicillin) are used as positive controls, and DMSO is used as a negative control.[2]

  • Incubation: Plates are incubated at 37°C for 24 hours.[2]

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[2]

This method determines the minimum concentration of the compound that inhibits bacterial growth.

  • Preparation of Test Compounds: A stock solution of each synthesized compound is prepared in DMSO.[2] Serial dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations.[1]

  • Preparation of Bacterial Inoculum: A standardized microbial suspension (0.5 McFarland) is prepared and then diluted to a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[1]

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.[1][2]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]

Proposed Mechanism of Action

While the precise signaling pathways for this compound derivatives are still under investigation, the available literature on related halogenated phenolic compounds suggests a multi-faceted mechanism of action. The antibacterial effect is likely due to the disruption of the bacterial cell membrane and the inhibition of essential enzymes. The presence of the bromine atom can enhance the compound's ability to interfere with bacterial processes.

Proposed_Antibacterial_Mechanism Proposed Antibacterial Mechanism of this compound Derivatives cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_outcome Bacterial Cell Death compound This compound Derivative membrane_interaction Interaction with Bacterial Membrane compound->membrane_interaction Disrupts lipid bilayer enzyme_binding Binding to Essential Bacterial Enzymes compound->enzyme_binding Inactivates key proteins permeability Increased Membrane Permeability membrane_interaction->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Inhibition of Growth and Cell Death leakage->cell_death thiol_oxidation Oxidation of Protein Thiols enzyme_binding->thiol_oxidation inhibition Inhibition of Enzyme Activity thiol_oxidation->inhibition inhibition->cell_death

Caption: A plausible mechanism of antibacterial action.

References

5-Bromo-2-hydroxybenzophenone: A Photostabilizer for Enhanced Polymer Durability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxybenzophenone is a substituted benzophenone that serves as a highly effective ultraviolet (UV) light absorber for the stabilization of various polymeric materials. Its molecular structure enables the absorption of harmful UV radiation and its dissipation as harmless thermal energy, thereby protecting polymers from photodegradation. This process helps to maintain the physical, mechanical, and aesthetic properties of polymers, extending their service life in applications where exposure to sunlight is a critical factor. This document provides detailed application notes and experimental protocols for the use of this compound as a polymer stabilizer.

Mechanism of Action

The primary mechanism by which 2-hydroxybenzophenones, including the 5-bromo substituted variant, stabilize polymers is through a process of excited-state intramolecular proton transfer (ESIPT). Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. A rapid and reversible intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. This excited keto-tautomer then undergoes non-radiative decay back to the ground state of the original enol form, dissipating the absorbed energy as heat. This cyclic process occurs with high efficiency, allowing the molecule to absorb multiple photons without undergoing significant degradation itself.

Applications in Polymer Chemistry

This compound is utilized as a UV stabilizer in a variety of polymers to prevent degradation caused by exposure to sunlight.[1] This degradation can manifest as discoloration (yellowing), loss of gloss, embrittlement, cracking, and a general decline in mechanical properties such as tensile strength and elongation at break.[2][3] Due to its efficacy in absorbing UV radiation, it finds application in:

  • Polyolefins: Polyethylene (PE) and Polypropylene (PP) used in outdoor furniture, automotive parts, and agricultural films.

  • Coatings: Clear coats and pigmented coatings for automotive, industrial, and architectural applications to protect the underlying substrate and the coating itself.

  • Adhesives and Sealants: To maintain their integrity and performance upon outdoor exposure.

  • Other Plastics: Including polyvinyl chloride (PVC) and polystyrenes, where color stability and durability are important.[4]

Quantitative Performance Data

While specific performance data for this compound is not extensively available in public literature, the following tables present typical performance expectations based on studies of similar 2-hydroxybenzophenone UV absorbers in common polymer systems. The effectiveness of the stabilizer is dependent on the polymer matrix, concentration of the additive, and the specific exposure conditions.

Table 1: Typical Effect of this compound on the Yellowness Index of Polypropylene (PP) After Accelerated UV-A Exposure (ASTM D4329-13)

Stabilizer Concentration (% w/w)Initial Yellowness IndexYellowness Index after 500 hoursYellowness Index after 1000 hours
0 (Control)1.515.828.3
0.251.65.210.5
0.501.73.16.8
1.001.82.54.9

Table 2: Typical Retention of Tensile Strength in Low-Density Polyethylene (LDPE) Films Containing this compound After Accelerated UV-B Exposure (ASTM D5208-14)

Stabilizer Concentration (% w/w)Initial Tensile Strength (MPa)Tensile Strength Retention after 1000 hours (%)
0 (Control)12.535
0.2512.468
0.5012.685
1.0012.592

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polymer Matrix (Polypropylene) via Melt Compounding

Objective: To prepare a homogenous blend of this compound in a polypropylene matrix.

Materials and Equipment:

  • Polypropylene (PP) pellets (stabilizer-free grade)

  • This compound powder

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

  • Precision balance

Procedure:

  • Drying: Dry the PP pellets in a drying oven at 80°C for 4 hours to remove any residual moisture.

  • Premixing: Accurately weigh the required amounts of PP pellets and this compound powder to achieve the desired final concentration (e.g., 0.5% w/w). Tumble mix the components for 15 minutes to ensure a uniform dry blend.

  • Extrusion: Set the temperature profile of the twin-screw extruder suitable for polypropylene (e.g., 180°C - 220°C from feed zone to die).

  • Feed the premixed material into the extruder at a constant rate.

  • The molten polymer blend is extruded through the die to form strands.

  • Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Drying: Dry the resulting pellets at 80°C for 4 hours.

  • The compounded pellets are now ready for further processing, such as injection molding or film extrusion, to prepare test specimens.

Protocol 2: Accelerated UV Weathering and Colorimetry

Objective: To evaluate the effectiveness of this compound in preventing the discoloration of a polymer upon exposure to UV radiation.

Materials and Equipment:

  • Polymer plaques (e.g., polypropylene) with and without this compound (prepared as per Protocol 1).

  • Accelerated weathering chamber equipped with UV-A fluorescent lamps (e.g., QUV accelerated weathering tester).

  • Spectrophotometer or colorimeter for measuring Yellowness Index (YI).

Procedure:

  • Initial Measurement: Measure the initial Yellowness Index of the polymer plaques according to ASTM E313.

  • Exposure: Place the plaques in the accelerated weathering chamber. Set the exposure conditions according to a standard test method, such as ASTM D4329-13 (for plastics exposed to fluorescent UV lamps). A typical cycle might involve 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 750, and 1000 hours), remove the plaques from the chamber.

  • Allow the samples to equilibrate to room temperature.

  • Measure the Yellowness Index of the exposed samples.

  • Data Analysis: Plot the change in Yellowness Index as a function of exposure time for both the stabilized and unstabilized (control) samples to assess the performance of the UV stabilizer.

Protocol 3: Quantification of this compound in a Polymer Matrix by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a polymer sample.

Materials and Equipment:

  • Polymer sample containing this compound.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Solvents: Tetrahydrofuran (THF), Acetonitrile (ACN), and Water (HPLC grade).

  • Syringe filters (0.45 µm PTFE).

  • Analytical balance.

  • Volumetric flasks.

  • Ultrasonic bath.

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of pure this compound and dissolve it in 10 mL of THF to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with ACN to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

    • Add 5 mL of THF to dissolve the polymer. This may require heating and sonication.

    • Once dissolved, add 5 mL of ACN to precipitate the polymer.

    • Vortex the mixture and then centrifuge to pellet the precipitated polymer.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: Set to the λmax of this compound (typically in the range of 280-350 nm, to be determined by UV-Vis spectrophotometry of a standard solution).

  • Data Analysis:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

G cluster_prep Polymer & Stabilizer Preparation cluster_testing Performance Evaluation cluster_analysis Analytical Quantification A Polymer Resin (e.g., PP) C Melt Compounding A->C B This compound B->C D Stabilized Polymer Pellets C->D E Specimen Preparation (e.g., Injection Molding) D->E I Sample Dissolution & Precipitation D->I F Accelerated UV Weathering E->F G Property Measurement (e.g., Color, Mechanical) F->G H Data Analysis & Comparison G->H J HPLC Analysis I->J K Concentration Determination J->K

Caption: Experimental workflow for evaluating this compound as a polymer stabilizer.

G cluster_stabilization UV Stabilization Mechanism cluster_degradation Polymer Degradation (Unstabilized) UV UV Photon (hν) GroundState Ground State (Enol Form) UV->GroundState Absorption ExcitedState Excited Singlet State GroundState->ExcitedState Polymer Polymer GroundState->Polymer Protects KetoTautomer Excited Keto-Tautomer ExcitedState->KetoTautomer Intramolecular Proton Transfer KetoTautomer->GroundState Non-radiative Decay Heat Heat Dissipation KetoTautomer->Heat UV_deg UV Photon (hν) UV_deg->Polymer Radicals Free Radicals Polymer->Radicals Photodegradation Degradation Chain Scission, Discoloration, Embrittlement Radicals->Degradation Oxidation

Caption: Mechanism of UV stabilization by this compound versus polymer photodegradation.

References

Application Note: A Guide to the Photophysical Characterization of 5-Bromo-2-hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybenzophenone (BPOH) derivatives are a significant class of compounds, widely recognized for their role as UV absorbers and photostabilizers. The introduction of a bromine atom at the 5-position, creating 5-Bromo-2-hydroxybenzophenone, and its subsequent derivatization, allows for the fine-tuning of their electronic and photophysical properties. These molecules are particularly interesting due to their ability to undergo an efficient Excited-State Intramolecular Proton Transfer (ESIPT) reaction.[1][2][3] This process involves the transfer of the phenolic proton to the carbonyl oxygen in the excited state, leading to the formation of a transient keto-tautomer. This phenomenon is often associated with dual fluorescence emission and a large Stokes shift, making these compounds promising candidates for applications as molecular probes, chemosensors, and luminescent materials.[1][4]

This application note provides a detailed overview of the experimental setups and protocols required for the comprehensive photophysical investigation of this compound derivatives.

The ESIPT Mechanism

The core photophysical process in 2-hydroxybenzophenone derivatives is the ESIPT reaction. Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl group increase significantly.[3] This facilitates the transfer of the proton along a pre-existing intramolecular hydrogen bond, converting the initial enol form to a keto-tautomer in the excited state. This process is typically ultrafast. The resulting excited keto-tautomer can then relax to the ground state via fluorescence, usually at a longer wavelength than the normal fluorescence of the enol form. This often results in a dual-emission spectrum.[5][6]

ESIPT_Pathway cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0_Enol Enol S0_Keto Keto S1_Enol Enol S0_Enol->S1_Enol Absorption (hν) S0_Keto->S0_Enol Tautomerization S1_Enol->S0_Enol Fluorescence (hν) S1_Keto Keto S1_Enol->S1_Keto ESIPT S1_Keto->S0_Keto Fluorescence (hν')

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Experimental Workflow

A systematic approach is crucial for the accurate characterization of the photophysical properties. The general workflow involves sample preparation, followed by a series of spectroscopic measurements to understand both ground and excited-state behavior.

Experimental_Workflow Prep Sample Preparation (Solvent Selection, Concentration) Abs UV-Vis Absorption Spectroscopy Prep->Abs Determine λ_max & concentration SS_Fluor Steady-State Fluorescence Spectroscopy Abs->SS_Fluor Select λ_exc TA Transient Absorption Spectroscopy Abs->TA Select λ_pump QY Quantum Yield Determination SS_Fluor->QY TR_Fluor Time-Resolved Fluorescence (Lifetime) SS_Fluor->TR_Fluor Analysis Data Analysis & Interpretation QY->Analysis TR_Fluor->Analysis TA->Analysis

Caption: A typical workflow for comprehensive photophysical studies.

Experimental Protocols

The following protocols provide a framework for the systematic photophysical characterization of this compound derivatives.

  • Solvent Selection : Use spectroscopic grade solvents (e.g., tetrahydrofuran (THF), dichloromethane, ethanol, cyclohexane) to minimize background interference.[5][7] The choice of solvent can influence photophysical properties due to polarity and hydrogen bonding capabilities.[8]

  • Stock Solution : Prepare a stock solution of the derivative with a high concentration (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent.

  • Working Solutions : Prepare working solutions by diluting the stock solution. For absorption measurements, concentrations are typically in the 10-50 µM range. For fluorescence, concentrations should be lower (1-10 µM) to avoid inner filter effects, ensuring the absorbance at the excitation wavelength is below 0.1.[9]

This technique is used to determine the ground-state absorption characteristics.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Hitachi U-3900) is typically used.[10]

  • Procedure :

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • The resulting spectrum provides the wavelength of maximum absorption (λmax).

This experiment measures the emission spectrum of the compound upon excitation.

  • Instrumentation : A spectrofluorometer (e.g., Edinburgh FLS1000 or Perkin-Elmer LS 45) equipped with a Xenon arc lamp and grating monochromators for excitation and emission is required.[10][11]

  • Procedure :

    • Place the sample in a 1 cm quartz cuvette.

    • Set the excitation wavelength (λexc), typically at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Set the excitation and emission slit widths (e.g., 5-10 nm) to balance signal intensity and spectral resolution.[11]

    • Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well into the red region (e.g., if λexc is 350 nm, scan from 360-700 nm).

    • Record the spectrum of a pure solvent blank under the same conditions and subtract it from the sample spectrum.

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.

  • Standard Selection : Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. Common standards include quinine sulfate, rhodamine 6G, and cresyl violet.[12]

  • Procedure (Comparative Method) :[9][13]

    • Prepare a series of dilute solutions of both the sample and the standard, ensuring absorbance at the excitation wavelength is between 0.01 and 0.1.

    • Measure the UV-Vis absorption spectrum and the integrated fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φs) is calculated using the equation: Φs = Φr × (Grads / Gradr) × (ηs2 / ηr2) where Φ is the quantum yield, Grad is the gradient from the plot, η is the refractive index of the solvent, and the subscripts 's' and 'r' denote the sample and reference, respectively.[13]

This pump-probe technique is used to study the dynamics of short-lived excited states, such as triplet states.[14][15]

  • Instrumentation : A transient absorption spectrometer consisting of a pump laser for excitation (e.g., a nitrogen laser or a femtosecond laser system) and a probe light source is used.[14][16]

  • Procedure :

    • The sample is excited by a short, high-intensity pump pulse.

    • A weak probe pulse, with a variable time delay relative to the pump pulse, passes through the sample.[14]

    • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

    • This allows for the characterization of excited-state absorption and the determination of the lifetimes of transient species like the triplet state.[17]

Data Presentation

Quantitative data from photophysical studies should be presented clearly for comparison. The table below shows example data for derivatives of this compound, demonstrating the influence of different donor groups on their photophysical properties in THF.[5][6]

Compound NameAbbreviationSolventAbsorption λmax (nm)Emission λem (nm)
5-(2-triphenylamine)-2-hydroxybenzophenoneBPOH-TPATHF~360~460, ~610
5-(9-phenyl carbazole)-2-hydroxybenzophenoneBPOH-PhCzTHF~350~450, ~590
5-(4-dibenzothiophene)-2-hydroxybenzophenoneBPOH-SFTHF~340~440, ~580

Data extracted from studies on newly synthesized derivatives of this compound, showing dual emission characteristic of the ESIPT process.[5][6]

References

Application Note: HPLC Method Development for the Analysis of 5-Bromo-2-hydroxybenzophenone and its Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-2-hydroxybenzophenone and its reaction products. Specifically, this protocol is optimized for monitoring the progress of a Suzuki coupling reaction, a common transformation for aryl halides. The developed reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification of the starting material, intermediates, and the final product, making it suitable for reaction monitoring, purity assessment, and quality control in research and drug development settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and UV absorbers.[1] Its chemical structure, featuring a benzophenone core with bromine and hydroxyl substitutions, allows for diverse chemical modifications. One such critical transformation is the Suzuki coupling reaction, where the bromine atom is substituted with a new carbon-carbon bond. Accurate and reliable analytical methods are essential to monitor the progress of such reactions, ensuring optimal yield and purity of the desired product.

This document provides a comprehensive protocol for the development and application of an RP-HPLC method for the analysis of a model Suzuki coupling reaction of this compound with phenylboronic acid.

Experimental

Materials and Reagents
  • This compound (≥98% purity)[1]

  • Phenylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions
  • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program: See Table 1

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 Acetonitrile/Water mixture.

Sample Preparation (Reaction Monitoring)
  • At specified time intervals during the reaction, withdraw a 100 µL aliquot of the reaction mixture.

  • Quench the reaction by adding 900 µL of the 50:50 Acetonitrile/Water mixture.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 2: Retention Times of Key Compounds

CompoundRetention Time (min)
Phenylboronic Acid~ 2.5
This compound~ 7.8
2-hydroxy-5-phenylbenzophenone (Product)~ 8.5

Table 3: Method Validation Parameters

ParameterThis compound2-hydroxy-5-phenylbenzophenone
Linearity (R²)> 0.999> 0.999
Limit of Detection (LOD)0.1 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL0.5 µg/mL
Precision (%RSD)< 2.0%< 2.0%
Accuracy (% Recovery)98.0 - 102.0%97.5 - 102.5%

Visualizations

The following diagrams illustrate the experimental workflow and the hypothetical reaction pathway.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard / Aliquot Reaction dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC System vial->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Compound Concentrations integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis.

reaction_pathway reactant1 This compound catalyst Pd(PPh3)4 / Base reactant1->catalyst reactant2 Phenylboronic Acid reactant2->catalyst product 2-hydroxy-5-phenylbenzophenone (Product) catalyst->product

Caption: Hypothetical Suzuki coupling reaction pathway.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound and its Suzuki coupling reaction product. The use of a standard C18 column and a common mobile phase composition makes this method easily adaptable in most analytical laboratories. The provided protocol can be used as a starting point for method validation and routine quality control analysis in research and industrial settings.

References

Application Notes and Protocols: Derivatization of 5-Bromo-2-hydroxybenzophenone for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel derivatives of 5-Bromo-2-hydroxybenzophenone. This scaffold represents a promising starting point for the development of new therapeutic agents due to the diverse biological activities associated with benzophenone and its analogues.[1] The protocols outlined below detail the synthesis of derivatives via Suzuki coupling and provide standardized methods for screening their anticancer, antimicrobial, and antioxidant potential.

I. Synthesis of this compound Derivatives

A versatile method for the derivatization of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of substituents at the 5-position, enabling the generation of a diverse chemical library for biological screening.[2][3]

General Protocol: Suzuki Coupling

This protocol describes the synthesis of aryl-substituted derivatives of this compound.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Distilled water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound, the corresponding arylboronic acid or its pinacol ester, and potassium carbonate in a mixture of degassed THF and distilled water.[2]

  • Purge the mixture with nitrogen gas for 15-20 minutes.

  • Add the palladium catalyst to the mixture under a nitrogen atmosphere.[2]

  • Reflux the reaction mixture for 16 hours.[2]

  • After cooling to room temperature, extract the mixture with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/hexane solvent system to obtain the desired derivative.[2]

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[2][3]

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Characterization A Dissolve Reactants (this compound, Boronic Acid, K2CO3) in THF/Water B Purge with Nitrogen A->B C Add Pd(PPh3)4 Catalyst B->C D Reflux for 16 hours C->D E Extraction with Dichloromethane D->E F Drying and Concentration E->F G Silica Gel Column Chromatography F->G H NMR and Mass Spectrometry G->H

Caption: Workflow for the synthesis of this compound derivatives.

II. Biological Activity Screening Protocols

The following are detailed protocols for assessing the anticancer, antimicrobial, and antioxidant activities of the synthesized derivatives.

A. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3] It measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Anticancer Activity Workflow

A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Derivatives B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT assay to determine anticancer activity.

B. Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the synthesized derivatives in CAMHB in a 96-well plate.[5]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the antimicrobial dilutions, resulting in a final volume of 100 µL.[5] Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Antimicrobial Activity Workflow

A Prepare Serial Dilutions of Derivatives in Broth C Inoculate Microtiter Plates A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Visually Assess for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay.

C. Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[2]

Materials:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Synthesized derivatives dissolved in a suitable solvent

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer

Protocol:

  • Preparation of Solutions: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[2] Prepare various concentrations of the synthesized derivatives and the positive control.

  • Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution. Then add an equal volume of the DPPH working solution to initiate the reaction.[2] Include a blank containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[2]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Antioxidant Activity Workflow

A Prepare Sample and Control Dilutions C Mix Samples with DPPH Solution A->C B Prepare DPPH Working Solution B->C D Incubate in Dark for 30 min C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Values E->F

Caption: Workflow for the DPPH radical scavenging assay.

III. Data Presentation

Quantitative data from the biological activity screenings should be summarized in clear and concise tables to facilitate comparison between derivatives. Below are example tables with representative data from studies on structurally related compounds.

Table 1: Representative Anticancer Activity of Benzofuran Derivatives against Leukemia Cell Lines

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
1 Bromine at 3-positionK5625[7]
1 Bromine at 3-positionHL600.1[7]
Doxorubicin (Standard)MCF-71.136[7]

Note: Data is for benzofuran derivatives, which are structurally related to the target compounds and indicate the potential for halogenated derivatives to exhibit significant cytotoxicity.[7]

Table 2: Representative Antimicrobial Activity of Benzophenone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
2,2′,4-trihydroxybenzophenoneS. aureus62.5 - 250[8]
2,2′,4-trihydroxybenzophenoneS. Typhimurium62.5 - 250[8]
Phenylamino-substituted 1,4-benzoquinonesP. aeruginosa16 - 128[9]
Phenylamino-substituted 1,4-benzoquinonesMRSA64 - 128[9]

Note: This data for various benzophenone and quinone derivatives demonstrates the potential for broad-spectrum antimicrobial activity.[8][9]

Table 3: Representative Antioxidant Activity of Benzophenone Derivatives

CompoundAssayActivityReference
AcetylannulatophenonosideABTS Radical Scavenging93.4 ± 0.6%[10]
IsoquercitrinDPPH Radical Scavenging96.6 ± 0.3%[10]
2,4-dihydroxyacetophenone benzoylhydrazoneDPPH Radical ScavengingPotent Scavenger[11]
Ascorbic Acid (Standard)ABTS Radical Scavenging96.2 ± 0.4%[10]

Note: The antioxidant activity of benzophenone and related phenolic compounds highlights the potential of the synthesized derivatives in this area.[10][11]

By following these detailed protocols and utilizing the provided frameworks for data presentation, researchers can effectively synthesize and screen derivatives of this compound to identify novel candidates with promising biological activities for further drug development.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-hydroxybenzophenone for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial scale-up synthesis of 5-Bromo-2-hydroxybenzophenone. This compound is a valuable intermediate in the pharmaceutical industry and is also utilized in the manufacturing of UV stabilizers and other specialty chemicals. The synthesis is primarily achieved through a two-step process: the esterification of 4-bromophenol with benzoyl chloride to form 4-bromophenyl benzoate, followed by a Fries rearrangement to yield the final product.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is typically carried out in two main stages. The first stage involves the synthesis of the precursor, 4-bromophenyl benzoate, through the reaction of 4-bromophenol and benzoyl chloride. The second stage is the Fries rearrangement of the synthesized ester, catalyzed by a Lewis acid, to produce this compound.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement 4-Bromophenol 4-Bromophenol 4-Bromophenyl_Benzoate 4-Bromophenyl Benzoate 4-Bromophenol->4-Bromophenyl_Benzoate Pyridine, Toluene Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->4-Bromophenyl_Benzoate 4-Bromophenyl_Benzoate_2 4-Bromophenyl Benzoate This compound This compound 4-Bromophenyl_Benzoate_2->this compound Aluminum Chloride, 1,2-Dichloroethane

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a basis for process scale-up and optimization.

Table 1: Reagents and Molar Ratios for Synthesis

StepReagentMolecular Weight ( g/mol )Molar Ratio (relative to starting phenol)
1. Esterification 4-Bromophenol173.011.0
Benzoyl Chloride140.571.1
Pyridine79.101.2
2. Fries Rearrangement 4-Bromophenyl Benzoate277.111.0
Aluminum Chloride (AlCl₃)133.341.5 - 2.0

Table 2: Process Parameters and Expected Outcomes

ParameterStep 1: EsterificationStep 2: Fries Rearrangement
Solvent Toluene1,2-Dichloroethane
Reaction Temperature 0 - 25°C60 - 70°C
Reaction Time 2 - 4 hours4 - 6 hours
Typical Yield 95 - 98%75 - 85%
Purity (after initial work-up) >98%90 - 95%
Final Purity (after recrystallization) ->99%

Detailed Experimental Protocols

The following protocols are designed for a laboratory scale and can be linearly scaled up for industrial production with appropriate engineering controls and safety measures.

Step 1: Synthesis of 4-Bromophenyl Benzoate

This procedure details the esterification of 4-bromophenol with benzoyl chloride.

Esterification_Workflow Start Start Charge_Reactor Charge reactor with 4-Bromophenol and Toluene Start->Charge_Reactor Cool Cool to 0-5 °C Charge_Reactor->Cool Add_Pyridine Add Pyridine Cool->Add_Pyridine Add_Benzoyl_Chloride Slowly add Benzoyl Chloride (maintain temp < 10 °C) Add_Pyridine->Add_Benzoyl_Chloride Warm_to_RT Warm to Room Temperature (20-25 °C) Add_Benzoyl_Chloride->Warm_to_RT Stir Stir for 2-4 hours Warm_to_RT->Stir Monitor_Reaction Monitor reaction by TLC/HPLC Stir->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Wash_with_HCl Wash with dilute HCl Workup->Wash_with_HCl Wash_with_NaHCO3 Wash with NaHCO₃ solution Wash_with_HCl->Wash_with_NaHCO3 Wash_with_Brine Wash with Brine Wash_with_NaHCO3->Wash_with_Brine Dry_and_Concentrate Dry over Na₂SO₄ and concentrate Wash_with_Brine->Dry_and_Concentrate Product 4-Bromophenyl Benzoate Dry_and_Concentrate->Product

Caption: Experimental workflow for the synthesis of 4-Bromophenyl Benzoate.

Materials:

  • 4-Bromophenol

  • Benzoyl Chloride

  • Pyridine

  • Toluene

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Charge a suitable reactor with 4-bromophenol and toluene.

  • Cool the mixture to 0-5°C with constant stirring.

  • Add pyridine to the cooled mixture.

  • Slowly add benzoyl chloride dropwise, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, transfer the reaction mixture to a separation funnel and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromophenyl benzoate as a solid.

Step 2: Fries Rearrangement to this compound

This protocol describes the Lewis acid-catalyzed rearrangement of 4-bromophenyl benzoate.

Fries_Rearrangement_Workflow Start Start Charge_Reactor Charge reactor with 1,2-Dichloroethane Start->Charge_Reactor Cool Cool to 0-5 °C Charge_Reactor->Cool Add_AlCl3 Add Aluminum Chloride portion-wise Cool->Add_AlCl3 Add_Ester Slowly add 4-Bromophenyl Benzoate solution Add_AlCl3->Add_Ester Heat Heat to 60-70 °C Add_Ester->Heat Stir Stir for 4-6 hours Heat->Stir Monitor_Reaction Monitor reaction by TLC/HPLC Stir->Monitor_Reaction Quench Cool and quench with ice-water and HCl Monitor_Reaction->Quench Separate_Layers Separate organic layer Quench->Separate_Layers Extract_Aqueous Extract aqueous layer with solvent Separate_Layers->Extract_Aqueous Combine_and_Wash Combine organic layers and wash with water Extract_Aqueous->Combine_and_Wash Dry_and_Concentrate Dry over Na₂SO₄ and concentrate Combine_and_Wash->Dry_and_Concentrate Recrystallize Recrystallize from Ethanol/Water Dry_and_Concentrate->Recrystallize Product This compound Recrystallize->Product

Caption: Experimental workflow for the Fries Rearrangement.

Materials:

  • 4-Bromophenyl Benzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane

  • Ice

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Charge a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with 1,2-dichloroethane and cool to 0-5°C.

  • Carefully add anhydrous aluminum chloride in portions, keeping the temperature below 10°C.

  • Prepare a solution of 4-bromophenyl benzoate in 1,2-dichloroethane and add it slowly to the aluminum chloride suspension.

  • After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Safety and Handling Considerations

Industrial scale-up of this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For large-scale operations, respiratory protection may be necessary, especially when handling powdered aluminum chloride.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of corrosive and volatile chemicals.

  • Reagent Handling:

    • Benzoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

    • Pyridine: Flammable and toxic. Avoid inhalation and skin contact.

    • Aluminum Chloride: Reacts violently with water, releasing HCl gas. It should be handled in a dry environment and added in portions to control the exothermic reaction.

    • 1,2-Dichloroethane: A carcinogen and toxic. Use in a closed system where possible and handle with extreme care.

  • Reaction Quenching: The quenching of the Fries rearrangement is highly exothermic. The reaction mixture should be added slowly to the ice/acid mixture with efficient stirring and cooling.

  • Waste Disposal: All chemical waste should be disposed of according to local, state, and federal regulations.

Applications of this compound

This compound serves as a key intermediate in several industrial applications:

  • Pharmaceutical Synthesis: It is a building block for the synthesis of various active pharmaceutical ingredients (APIs).

  • UV Absorbers: Used in the production of UV stabilizers for plastics, coatings, and cosmetics to prevent degradation from UV radiation.

  • Organic Synthesis: Employed as a versatile intermediate in the synthesis of other complex organic molecules.

Application of 5-Bromo-2-hydroxybenzophenone in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-hydroxybenzophenone is a versatile chemical intermediate that holds significant potential in the synthesis of novel agrochemicals. Its unique structural features, including the presence of a bromine atom, a hydroxyl group, and a benzophenone core, provide multiple reaction sites for the generation of a diverse range of derivatives. These derivatives have shown promise as fungicides, herbicides, and insecticides, making this compound a valuable starting material for the development of new crop protection agents. This document provides a detailed overview of the application of this compound in agrochemical synthesis, including experimental protocols, quantitative data on biological activity, and diagrammatic representations of synthetic pathways.

Fungicidal Applications

Derivatives of this compound have demonstrated notable antifungal activity against various phytopathogenic fungi. The benzophenone scaffold is a key feature in several commercial fungicides, and the introduction of a bromine atom can enhance the biological activity of the resulting compounds.

Synthesis of Fungicidal Xanthone and Spirobenzofuran Derivatives

One promising application of this compound is in the synthesis of complex heterocyclic compounds such as xanthones and spirobenzofurans, which have shown significant fungicidal properties.

Experimental Protocol: Synthesis of (5-bromo-2-hydroxyphenyl)(2,4,5-trimethoxyphenyl)methanone and its conversion to fungicidal diones.

This protocol describes a two-step process starting from a derivative of this compound to synthesize fungicidal dione compounds.

Step 1: Synthesis of (5-bromo-2-hydroxyphenyl)(2,4,5-trimethoxyphenyl)methanone (Compound 18)

  • This precursor can be synthesized via a Friedel-Crafts acylation reaction between 4-bromophenol and 2,4,5-trimethoxybenzoyl chloride, followed by a Fries rearrangement. Detailed experimental conditions for this initial step were not provided in the searched literature but would follow standard organic synthesis methodologies.

Step 2: Oxidative cyclization to form diones (Compounds 19 and 20) [1]

  • Dissolve (5-bromo-2-hydroxyphenyl)(2,4,5-trimethoxyphenyl)methanone (18) in a suitable solvent such as acetonitrile.

  • Add a solution of ceric ammonium nitrate (CAN) in water dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to separate the two dione products: 7-bromo-3,4a-dimethoxy-2H-xanthene-2,9(4aH)-dione (19) and 5-bromo-2',5'-dimethoxy-3H-spiro[benzofuran-2,1'-cyclohexa[2][3]diene]-3,4'-dione (20).

Quantitative Data: Antifungal Activity

The synthesized dione derivatives were evaluated for their antifungal activity against the yeasts Cryptococcus neoformans and Candida albicans. While not primary plant pathogens, these organisms are often used in initial screening to indicate broader antifungal potential.

CompoundTarget OrganismActivity (μg/mL)
Dione 15 (related structure)Candida albicans7.8[1]
Dione 30 (related structure)Cryptococcus neoformans7.8[1]
Dione 10 (related structure)Candida albicans & Cryptococcus neoformans3.6[1]

Logical Relationship of Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_products Fungicidal Products 5-Bromo-2-hydroxybenzophenone_derivative (5-bromo-2-hydroxyphenyl) (2,4,5-trimethoxyphenyl)methanone Oxidation Oxidative Cyclization (CAN) 5-Bromo-2-hydroxybenzophenone_derivative->Oxidation Xanthenedione 7-bromo-3,4a-dimethoxy- 2H-xanthene-2,9(4aH)-dione Oxidation->Xanthenedione Spirobenzofuran 5-bromo-2',5'-dimethoxy-3H-spiro [benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione Oxidation->Spirobenzofuran

Caption: Synthetic pathway from a this compound derivative to fungicidal diones.

Insecticidal Applications

The derivatization of this compound into Schiff bases has been explored for the development of new insecticidal agents. Schiff bases are known to possess a wide range of biological activities, and their metal complexes can exhibit enhanced efficacy.

Synthesis of Insecticidal Schiff Bases

Schiff bases are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. In this context, 5-bromo-2-hydroxybenzaldehyde, which can be prepared from this compound via reduction of the ketone, serves as a key precursor.

Experimental Protocol: Synthesis of Schiff Bases from 5-Bromo-2-hydroxybenzaldehyde [4]

  • Dissolve 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours.

  • Upon cooling, the Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Quantitative Data: Insecticidal Activity

CompoundLD50 (mg/cm²) after 24 hours
HHP (Schiff base)3.0922[4]
Co(II)-HHP complex1.5206[4]
Cu(II)-HHP complex14.8576[4]
Zn(II)-HHP complex3.2829[4]
λ-cyhalothrin (standard)0.2416[4]

These results suggest that while the parent Schiff base has moderate insecticidal activity, chelation with certain metals like cobalt can significantly enhance its potency.

Experimental Workflow for Synthesis and Evaluation

G Start This compound Reduction Reduction to Aldehyde Start->Reduction Aldehyde 5-Bromo-2-hydroxybenzaldehyde Reduction->Aldehyde Condensation Condensation with Primary Amine Aldehyde->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase Chelation Chelation with Metal Salts SchiffBase->Chelation Bioassay Insecticidal Bioassay (e.g., against Tribolium castaneum) SchiffBase->Bioassay MetalComplex Metal-Schiff Base Complex Chelation->MetalComplex MetalComplex->Bioassay Data LD50 Determination Bioassay->Data

Caption: Workflow for the synthesis and insecticidal evaluation of Schiff bases.

Herbicidal Applications

The application of this compound derivatives as herbicides is an area with potential, although direct and comprehensive studies are limited in the currently available literature. However, the benzophenone scaffold is present in some classes of herbicides, suggesting that derivatives of this compound could be designed to target specific biochemical pathways in weeds. For instance, some benzophenone derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.

While specific herbicidal data for compounds directly synthesized from this compound were not found, the general approach to developing such herbicides would involve synthesizing a library of derivatives and screening them for activity against a panel of common weeds.

Future Directions

The exploration of this compound in agrochemical synthesis is a promising field of research. Future work should focus on:

  • Synthesizing a broader range of derivatives, including ethers, esters, and various heterocyclic compounds.

  • Conducting comprehensive biological screening of these derivatives against a wide range of plant pathogens, insect pests, and weeds.

  • Determining the mode of action of the most active compounds to enable rational design of more potent analogs.

  • Performing quantitative structure-activity relationship (QSAR) studies to identify the key structural features responsible for the observed biological activity.

This compound is a valuable and versatile starting material for the synthesis of a variety of derivatives with potential applications in agriculture. The existing research, although somewhat fragmented, clearly indicates the promise of this compound in the development of new fungicides and insecticides. Further focused research is warranted to fully exploit the potential of this compound in the creation of novel and effective crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, FAQs, and detailed protocols to improve the yield and purity in the synthesis of 5-Bromo-2-hydroxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods are:

  • Fries Rearrangement: This involves the rearrangement of an intermediate ester, 4-bromophenyl benzoate, using a Lewis acid catalyst like aluminum chloride (AlCl₃). This is often a two-step, one-pot process starting from 4-bromophenol and benzoyl chloride.[1][2]

  • Direct Friedel-Crafts Acylation: This route involves the direct acylation of 4-bromophenol with benzoyl chloride in the presence of a Lewis acid catalyst.[3] While direct, this method can sometimes face challenges due to the phenol's hydroxyl group interacting with the catalyst.[4]

Q2: Why is the Fries Rearrangement often preferred over direct Friedel-Crafts acylation of 4-bromophenol?

A2: Aromatic compounds containing hydroxyl (-OH) groups can be problematic for Friedel-Crafts acylation.[4] The lone pair of electrons on the oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates both the catalyst and the aromatic ring, thus preventing the reaction.[4] The Fries rearrangement circumvents this by first forming a phenolic ester, which is then rearranged, leading to more reliable outcomes.

Q3: What is the role of the Lewis acid in these syntheses?

A3: In both the Fries Rearrangement and Friedel-Crafts acylation, the Lewis acid (typically AlCl₃) plays a crucial role. In the Fries rearrangement, it facilitates the intramolecular migration of the acyl group. In Friedel-Crafts acylation, it generates the highly electrophilic acylium ion from the benzoyl chloride, which is then attacked by the aromatic ring.[5]

Q4: Can I use a different catalyst besides aluminum chloride (AlCl₃)?

A4: Yes, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used for Fries rearrangements and Friedel-Crafts reactions. However, AlCl₃ is the most common and often the most effective catalyst for this transformation. The choice of catalyst can influence reaction conditions and regioselectivity.

Troubleshooting Guide

This section addresses specific issues that can lead to poor yield or purity.

Issue 1: Very low or no product yield, with significant unreacted starting material.

Potential Cause Explanation & Solution
Inactive Catalyst The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[6][7] Any water in the reagents, solvent, or glassware will react with and deactivate it. Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and fresh, high-purity AlCl₃ from a sealed container. If the AlCl₃ appears clumpy, it has likely been compromised by moisture.[4]
Insufficient Catalyst Unlike many catalytic reactions, the Fries rearrangement and Friedel-Crafts acylation require stoichiometric or even excess amounts of the Lewis acid.[8] The catalyst forms a stable complex with the product ketone, effectively removing it from the reaction cycle.[6][8] Solution: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the starting phenol or ester.
Suboptimal Temperature The reaction temperature is critical. If the temperature is too low, the reaction rate will be too slow, leading to incomplete conversion.[9] Solution: For the Fries rearrangement, temperatures are typically elevated, often in the range of 110-160°C.[10] Carefully review literature protocols for the optimal temperature for your specific conditions and monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Formation of multiple products or a dark, tarry reaction mixture.

Potential Cause Explanation & Solution
Incorrect Temperature Excessively high temperatures can cause unwanted side reactions, decomposition of reagents, and polymerization, leading to tar formation.[9] Solution: Maintain precise temperature control. For the Fries rearrangement, do not exceed the recommended temperature range. A gradual increase in temperature may be beneficial.
Impure Reagents The purity of 4-bromophenol and benzoyl chloride is critical. Impurities can interfere with the reaction and lead to byproduct formation.[6] Solution: Use reagents of the highest possible purity. If necessary, purify starting materials before the reaction (e.g., recrystallization or distillation).
Prolonged Reaction Time Allowing the reaction to proceed for too long, especially at high temperatures, can increase the chance of degradation and side reactions.[9] Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly.

Issue 3: Difficulties during workup and purification.

Potential Cause Explanation & Solution
Emulsion Formation During the quenching step (adding the reaction mixture to ice/acid), emulsions can form, making the separation of aqueous and organic layers difficult and leading to product loss.[4] Solution: Quench the reaction by pouring the mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[4] If an emulsion persists, adding a saturated NaCl solution (brine) can help break it.
Incomplete Quenching If the AlCl₃-product complex is not fully hydrolyzed, the product may remain in the aqueous layer or as an insoluble solid, reducing the isolated yield. Solution: Ensure enough acid is used during the workup to completely break down all aluminum complexes. The aqueous layer should be acidic (test with pH paper).

Quantitative Data Summary

The yield of hydroxyaryl ketones is highly dependent on the specific substrate and reaction conditions. The following table summarizes yields reported for the Fries rearrangement and related acylation reactions.

Reaction TypeSubstrateCatalyst/ConditionsYieldReference
Fries Rearrangement4-Bromophenyl acetateAlCl₃, no solvent, 110-160°C84-91%[10]
Fries Rearrangement4-Bromophenyl acetateAlCl₃, 130°C, 2h87%[10]
Multi-step (inc. Fries)p-BromophenolAlCl₃, Tetrachloroethylene, 121°C, 6h78.2% (overall)[2]
Fries RearrangementPhenyl BenzoateAlCl₃ (5 eq.), Nitromethane, RT, 6-8h80-92%[11]

Detailed Experimental Protocol (Fries Rearrangement)

This protocol is adapted from established procedures for the synthesis of hydroxyaryl ketones via Fries rearrangement.[2][10]

Step 1: Formation of 4-Bromophenyl Benzoate

  • Equip a three-neck round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet (e.g., to a bubbler or scrubber), and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Under an inert atmosphere (e.g., nitrogen), add 4-bromophenol (1 eq.) and an anhydrous, non-polar solvent like tetrachloroethylene or dichlorobenzene to the flask.

  • Cool the mixture in an ice bath (0°C).

  • Add benzoyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the 4-bromophenol. This intermediate ester solution is used directly in the next step.

Step 2: Fries Rearrangement

  • To the flask containing the 4-bromophenyl benzoate solution, begin adding anhydrous aluminum chloride (AlCl₃) (1.5 eq.) in small portions. The addition is exothermic and will release HCl gas. Maintain a steady stream of inert gas.

  • After the AlCl₃ addition is complete, slowly heat the reaction mixture to 120-140°C using an oil bath.

  • Maintain this temperature and stir vigorously for 3-6 hours. Monitor the progress of the rearrangement by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Purification

  • Very carefully and slowly, pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 3M). This step is highly exothermic.

  • Continue stirring until all the dark solids have dissolved and the aluminum salts are in the aqueous layer.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash them sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Visualizations

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start1 4-Bromophenol ester Step 1: Ester Formation (Solvent, 0°C to RT) start1->ester start2 Benzoyl Chloride start2->ester rearrange Step 2: Fries Rearrangement (Add AlCl₃, Heat to 120-140°C) ester->rearrange quench Quench (Ice / HCl) rearrange->quench extract Extraction (Organic Solvent) quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purification (Recrystallization or Chromatography) dry->purify end_product Final Product: This compound purify->end_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Start: Low Yield or No Product q1 Is the AlCl₃ catalyst old or clumpy? start->q1 q2 Was the molar ratio of AlCl₃ ≥ 1.1 eq.? q1->q2 No s1 Solution: Use fresh, anhydrous AlCl₃. Ensure anhydrous conditions. q1->s1 Yes q3 Was the reaction temperature correct? q2->q3 Yes s2 Solution: Increase AlCl₃ to 1.1 - 1.5 eq. to account for product complexation. q2->s2 No q5 Was tar formation observed? q3->q5 Yes s3 Solution: Optimize temperature. Too low = slow rate. Too high = side reactions. q3->s3 No q4 Was the workup quench effective? s4 Solution: Ensure complete hydrolysis of aluminum complexes with ice/acid. q4->s4 No q5->q4 No s5 Solution: Check for excessive heat or prolonged reaction time. Use pure reagents. q5->s5 Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Side product formation in 5-Bromo-2-hydroxybenzophenone reactions and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 5-Bromo-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound has three primary reactive sites: the phenolic hydroxyl group, the aromatic rings, and the carbon-bromine bond. The hydroxyl group is nucleophilic and can undergo O-alkylation (etherification) and O-acylation. The aromatic rings are susceptible to electrophilic substitution, though the existing substituents influence the position and feasibility of such reactions. The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, or undergo nucleophilic aromatic substitution under certain conditions.

Q2: I am attempting a Williamson ether synthesis and getting a complex mixture of products. What could be the cause?

A2: A common issue in the Williamson ether synthesis with phenolic substrates is the competition between O-alkylation and C-alkylation. The phenoxide ion formed under basic conditions is an ambident nucleophile, meaning it can react at the oxygen or at the carbon atoms of the aromatic ring (ortho and para positions). The choice of solvent and base plays a crucial role in the selectivity of this reaction.[1] Protic solvents tend to favor C-alkylation, while polar aprotic solvents generally favor the desired O-alkylation.[1]

Q3: My O-acylation of the hydroxyl group is giving low yields of the desired ester. What side reaction might be occurring?

A3: A significant side reaction in the O-acylation of phenols is the Fries rearrangement.[2][3][4][5] This is an intramolecular reaction where the acyl group migrates from the phenolic oxygen to the ortho or para position of the aromatic ring, forming a hydroxyarylketone. This rearrangement is often catalyzed by Lewis acids, which are sometimes used in or generated during acylation reactions.[2][3]

Q4: During a Suzuki coupling reaction with my this compound, I am observing a significant amount of debrominated starting material. How can I prevent this?

A4: Debromination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[6] It is often caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. This can be minimized by carefully selecting the ligand, base, and solvent, and by ensuring anhydrous conditions. For N-H containing heterocycles, protection of the N-H group can also suppress dehalogenation.[6]

Troubleshooting Guides

Williamson Ether Synthesis: O-Alkylation vs. C-Alkylation

Problem: Low yield of the desired ether product with the formation of one or more isomeric byproducts.

Potential Cause: Competition between O-alkylation and C-alkylation of the phenoxide intermediate.

Troubleshooting Workflow:

start Low Ether Yield & Isomeric Byproducts check_solvent Analyze Solvent System start->check_solvent check_base Evaluate Base check_solvent->check_base Aprotic solvent used solution_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->solution_solvent Protic solvent used? check_temp Review Reaction Temperature check_base->check_temp Weak base used solution_base Use a Weaker, Non-nucleophilic Base (e.g., K2CO3) check_base->solution_base Strong, bulky base used? solution_temp Lower Reaction Temperature check_temp->solution_temp High temperature? end Improved O-Alkylation Selectivity check_temp->end Optimal temperature solution_solvent->end solution_base->end solution_temp->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Detailed Solutions:

  • Solvent Choice: The solvent has a significant impact on the O/C alkylation ratio.

    • For desired O-alkylation: Use polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more exposed and reactive.[1]

    • To avoid C-alkylation: Avoid protic solvents such as water, ethanol, or trifluoroethanol (TFE). These solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for alkylation.[1]

  • Base Selection: The nature of the base can influence the outcome.

    • Weaker bases like potassium carbonate (K₂CO₃) are often preferred for selective O-alkylation of phenols as they are less likely to promote side reactions compared to very strong bases like sodium hydride (NaH).

  • Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at a lower temperature may favor the kinetically controlled O-alkylation.

Quantitative Data on O- vs. C-Alkylation:

SolventBaseTemperature (°C)Alkylating AgentPredominant ProductReference
DMFK₂CO₃80Benzyl bromideO-alkylation[7]
TrifluoroethanolK₂CO₃RefluxBenzyl bromideC-alkylation[1]
O-Acylation: Minimizing Fries Rearrangement

Problem: Formation of an isomeric byproduct, a hydroxyketone, during the acylation of the phenolic hydroxyl group.

Potential Cause: Fries rearrangement of the initially formed phenyl ester.

Troubleshooting Workflow:

start Hydroxyketone Byproduct in O-Acylation check_catalyst Lewis Acid Present? start->check_catalyst check_temp High Reaction Temperature? check_catalyst->check_temp No solution_catalyst Use Non-Lewis Acidic Conditions (e.g., Pyridine as base/catalyst) check_catalyst->solution_catalyst Yes solution_temp Lower Reaction Temperature check_temp->solution_temp Yes end Selective O-Acylation check_temp->end No solution_catalyst->end solution_temp->end

Caption: Troubleshooting workflow for O-acylation side reactions.

Detailed Solutions:

  • Avoid Lewis Acids: The Fries rearrangement is catalyzed by Lewis acids such as AlCl₃, BF₃, and TiCl₄.[3][4] If your acylation protocol uses a Lewis acid, consider alternative methods.

    • Alternative Conditions: A common and effective method for O-acylation of phenols is the use of an acyl chloride or anhydride with a non-nucleophilic base like pyridine or triethylamine in an inert solvent.

  • Temperature Control: Higher temperatures favor the Fries rearrangement, which is often a thermodynamically driven process.[3] Performing the acylation at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of this side reaction.

  • Photo-Fries Rearrangement: Be aware that a photochemical version of the Fries rearrangement can occur upon exposure to UV light.[3][5] If your reaction is light-sensitive, it is advisable to protect the reaction vessel from light.

Suzuki-Miyaura Coupling: Addressing Dehalogenation and Homocoupling

Problem: Low yield of the desired biaryl product, with significant formation of debrominated starting material and/or homocoupled boronic acid byproduct.

Potential Cause: Undesired side reactions in the palladium catalytic cycle, such as hydrodehalogenation (debromination) and homocoupling.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling (Debromination/Homocoupling) check_atmosphere Inert Atmosphere? start->check_atmosphere check_reagents Reagent Purity & Stoichiometry? check_atmosphere->check_reagents Yes solution_atmosphere Ensure Rigorous Degassing and Inert Atmosphere (Ar/N2) check_atmosphere->solution_atmosphere No/Incomplete check_conditions Review Ligand, Base, Solvent check_reagents->check_conditions OK solution_reagents Use High Purity Boronic Acid (slight excess) check_reagents->solution_reagents Issues Found solution_conditions Optimize Ligand/Base/Solvent (e.g., SPhos, K3PO4, Toluene/H2O) check_conditions->solution_conditions Suboptimal end High Yield of Biaryl Product check_conditions->end Optimal solution_atmosphere->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting Suzuki coupling side reactions.

Detailed Solutions:

  • Preventing Debromination:

    • Ligand Choice: The use of electron-rich, bulky phosphine ligands such as SPhos or XPhos can promote the desired reductive elimination over the dehalogenation pathway.

    • Base Selection: The choice of base is critical. While carbonates are common, phosphates like K₃PO₄ are often effective in minimizing dehalogenation.[6]

    • Solvent System: While some water is often necessary for the transmetalation step, excessive water can be a source of protons leading to dehalogenation. Ensure solvents are anhydrous where specified.[6]

  • Minimizing Homocoupling:

    • Inert Atmosphere: The homocoupling of boronic acids is often promoted by the presence of oxygen.[8] It is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes help to drive the cross-coupling reaction to completion and consume the aryl halide before it undergoes other side reactions.[9]

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol is designed to favor the formation of the ether product over C-alkylation byproducts.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is optimized to minimize dehalogenation and homocoupling side reactions.

Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium catalyst)

  • SPhos (Ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).[6]

  • Add the Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).[6]

  • Add anhydrous toluene and degassed water (e.g., 10:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathways

cluster_0 Williamson Ether Synthesis cluster_1 O-Acylation cluster_2 Suzuki Coupling start_ether This compound + Base + R-X product_o O-Alkylated Product (Desired Ether) start_ether->product_o Polar Aprotic Solvent product_c C-Alkylated Product (Side Product) start_ether->product_c Protic Solvent start_acyl This compound + Acylating Agent product_ester O-Acylated Ester (Desired Product) start_acyl->product_ester Pyridine, low temp. product_fries Hydroxyketone (Fries Rearrangement) product_ester->product_fries Lewis Acid / Heat start_suzuki This compound + Ar-B(OH)2, Pd catalyst, Base product_biaryl Biaryl Product (Desired) start_suzuki->product_biaryl Optimized Conditions product_dehalo Debrominated Product start_suzuki->product_dehalo Pd-H species product_homo Homocoupled Product start_suzuki->product_homo O2 present

Caption: Reaction pathways for common reactions of this compound, including major side products.

References

Technical Support Center: Purification of 5-Bromo-2-hydroxybenzophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-2-hydroxybenzophenone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. For syntheses involving Friedel-Crafts acylation, impurities can include unreacted starting materials, regioisomers (e.g., 3-Bromo-2-hydroxybenzophenone or 5-Bromo-4-hydroxybenzophenone), and poly-acylated byproducts. If synthesized via Suzuki coupling, impurities might include unreacted this compound, boronic acid derivatives, and palladium catalyst residues.

Q2: What is the expected appearance and purity of this compound after purification?

A2: Purified this compound is typically a light yellow to orange powder or crystalline solid. Commercially available high-purity grades are often cited with a purity of >98.0%.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for purity assessment of benzophenone derivatives, allowing for the separation and quantification of the main compound and its impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) can also be used for structural confirmation and purity analysis.

Q4: How can I remove colored impurities from my product?

A4: If the solution of your crude product is colored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step in recrystallization. Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities, then perform a hot filtration to remove the charcoal.[3]

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Possible Cause 1: The solution is cooling too quickly.

    • Solution: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Ensure the flask is not disturbed during cooling.

  • Possible Cause 2: The solvent is not ideal.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to clarify. Alternatively, try a different solvent system with a lower boiling point.[4]

  • Possible Cause 3: High impurity level.

    • Solution: The impurities may be depressing the melting point. Consider a preliminary purification step like column chromatography before recrystallization.

Issue 2: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3]

  • Possible Cause 2: Nucleation has not occurred.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[4] Alternatively, add a "seed crystal" of the pure compound to the solution.[4]

Issue 3: Poor crystal yield.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent.

  • Possible Cause 2: The compound is too soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.[3] Consider using a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.

G cluster_recrystallization_troubleshooting Troubleshooting Recrystallization start Recrystallization Issue? oiled_out Compound 'Oils Out'? start->oiled_out no_crystals No Crystals Form? start->no_crystals poor_yield Poor Crystal Yield? start->poor_yield solution_oiled_out Add more solvent, cool slowly, or change solvent system. oiled_out->solution_oiled_out Yes solution_no_crystals Concentrate solution, scratch flask, or add seed crystal. no_crystals->solution_no_crystals Yes solution_poor_yield Minimize hot solvent, cool thoroughly, or recover from mother liquor. poor_yield->solution_poor_yield Yes

Caption: Troubleshooting decision tree for recrystallization issues.

Column Chromatography

Issue 1: The compound does not move from the origin (Rf = 0).

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, consider adding a small amount of methanol to the mobile phase.[5]

Issue 2: All compounds run with the solvent front (Rf = 1).

  • Possible Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.

Issue 3: Poor separation between the desired compound and impurities (streaking or overlapping bands).

  • Possible Cause 1: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of crude material loaded onto the column.

  • Possible Cause 2: The chosen mobile phase does not provide sufficient selectivity.

    • Solution: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter the selectivity.

  • Possible Cause 3: The compound is interacting strongly with the acidic silica gel (common for compounds with basic moieties, but can also affect polar compounds).

    • Solution: Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%) to neutralize the silica surface.[5] Alternatively, use a different stationary phase like alumina.[5]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodCompound ClassRecommended Solvents/Mobile PhaseNotes
Recrystallization This compound & DerivativesEthanol/Water, Isopropanol/Water, Hexane/Acetone, TolueneThe ideal solvent system should dissolve the compound when hot but have low solubility when cold.[6][7]
Column Chromatography (Normal Phase) Moderately Polar AromaticsHexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)Adjust the gradient based on TLC analysis. Dichloromethane can be substituted for or added to ethyl acetate to modify selectivity.
Column Chromatography (Reversed Phase) Moderately Polar AromaticsAcetonitrile/Water or Methanol/Water gradientUseful for compounds that are too polar for normal-phase chromatography.

Table 2: Typical HPLC Parameters for Purity Analysis of Benzophenone Derivatives

ParameterValueReference
Column C18, 4.6 x 150 mm, 5 µm[8][9]
Mobile Phase A Water with 0.1% Formic or Phosphoric Acid[10]
Mobile Phase B Acetonitrile or Methanol[8][11]
Gradient Start with a higher percentage of A, ramp to a higher percentage of B[1]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength ~260-290 nm[9]
Injection Volume 10 µL[12]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find a suitable one. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., ethanol/water) is often effective.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to completely dissolve the solid.[3]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Flash Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., hexane/ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[13]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[13]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_purification_workflow General Purification Workflow crude Crude Product column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization purity_check_2 Purity Check (TLC/HPLC) recrystallization->purity_check_2 purity_check_1 Purity Check (TLC/HPLC) column_chrom->purity_check_1 purity_check_1->recrystallization Impure pure_product Pure Product purity_check_1->pure_product Pure purity_check_2->column_chrom Impure purity_check_2->pure_product Pure

Caption: A general experimental workflow for purification.

References

Troubleshooting low conversion rates in 5-Bromo-2-hydroxybenzophenone derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Bromo-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. The following guides and FAQs address common issues that can lead to low conversion rates in derivatization reactions of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guidance is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: General Issues and Low Conversion Rates

Question 1: My derivatization reaction of this compound is showing a very low conversion rate. What are the common causes?

Answer: Low conversion rates in the derivatization of this compound can stem from several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the choice of reagents.

Troubleshooting & Optimization:

  • Purity of this compound: Ensure your starting material is pure. Impurities can interfere with the reaction. Consider recrystallization or column chromatography if the purity is questionable.

  • Solvent Quality: Use anhydrous (dry) solvents, especially for reactions sensitive to water, such as those involving strong bases or silylating agents. Moisture can consume reagents and inhibit the reaction.

  • Reaction Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, a moderate increase in temperature might be necessary. Conversely, excessive heat can lead to decomposition of reactants or products.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mixing: Ensure efficient stirring to promote contact between reactants, especially in heterogeneous mixtures.

Question 2: I'm observing the formation of multiple products in my reaction mixture. What could be the reason for these side reactions?

Answer: The formation of byproducts is a common issue. In the case of this compound, which has multiple reactive sites, side reactions can occur if the reaction conditions are not selective.

Troubleshooting & Optimization:

  • Protecting Groups: If you are targeting a specific functional group and others are interfering, consider using protecting groups to block the reactive sites that are not of interest.

  • Choice of Base: For O-alkylation reactions, the strength and steric hindrance of the base are crucial. A bulky base may favor deprotonation of the less sterically hindered hydroxyl group.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a reactive reagent can lead to multiple derivatizations or other unwanted side reactions.

Section 2: O-Alkylation (e.g., Methylation, Ethylation)

Question 3: My O-alkylation of this compound with an alkyl halide is not proceeding efficiently. What can I do?

Answer: Inefficient O-alkylation, a common method being the Williamson ether synthesis, is often due to issues with the base, the reactivity of the alkyl halide, or the reaction conditions. The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.[1][2]

Troubleshooting & Optimization:

ParameterTroubleshooting Steps
Base Ensure a strong enough base is used to fully deprotonate the phenolic hydroxyl group. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
Alkyl Halide Primary alkyl halides are most effective for this S_N2 reaction.[2] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[3]
Solvent A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often suitable for this type of reaction.[1]
Temperature The reaction may require heating, typically in the range of 50-100 °C, to proceed at a reasonable rate.[1]
Catalyst For less reactive alkylating agents, the addition of a catalyst like tetrabutylammonium iodide can be beneficial.[4]
Section 3: Silylation for GC Analysis

Question 4: I am trying to silylate this compound for GC-MS analysis, but I am getting poor derivatization efficiency. Why might this be?

Answer: Silylation is a common derivatization technique to increase the volatility of polar compounds for GC analysis.[5] Poor efficiency is almost always due to the presence of moisture or an inappropriate choice of silylating agent.

Troubleshooting & Optimization:

ParameterTroubleshooting Steps
Moisture Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Silylating Reagent A variety of silylating reagents are available with different reactivities. For hindered hydroxyl groups, a more reactive reagent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with a catalyst such as TMCS (trimethylchlorosilane) may be necessary.
Reaction Conditions The reaction may require heating (e.g., 60-80°C) for a period of time (e.g., 30-60 minutes) to go to completion.
Solvent A non-protic solvent such as pyridine, acetonitrile, or dichloromethane is typically used.

Experimental Protocols

Protocol 1: O-Methylation of this compound via Williamson Ether Synthesis

Objective: To synthesize 5-Bromo-2-methoxybenzophenone.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, silica gel

  • Hexane and Ethyl acetate for TLC mobile phase

Procedure:

  • All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Silylation of this compound for GC-MS Analysis

Objective: To prepare a trimethylsilyl (TMS) derivative of this compound for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • GC vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification start Start with 5-Bromo-2- hydroxybenzophenone dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Derivatizing Agent & Base/Catalyst dissolve->add_reagents react React under controlled temperature and time add_reagents->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor monitor->react If incomplete quench Quench Reaction monitor->quench If complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify end end purify->end Final Product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_flowchart cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Conversion Rate? check_purity Check Starting Material Purity start->check_purity Yes check_solvent Use Anhydrous Solvents check_purity->check_solvent check_reagent_activity Verify Reagent Activity/Age check_solvent->check_reagent_activity check_temp Optimize Temperature check_reagent_activity->check_temp check_time Increase Reaction Time check_temp->check_time check_mixing Ensure Efficient Stirring check_time->check_mixing multiple_products Multiple Products Observed? check_mixing->multiple_products optimize_base Optimize Base (Strength/Sterics) multiple_products->optimize_base Yes end_node Improved Conversion multiple_products->end_node No adjust_stoichiometry Adjust Reagent Stoichiometry optimize_base->adjust_stoichiometry adjust_stoichiometry->end_node

Caption: Troubleshooting flowchart for low conversion rates in derivatization reactions.

References

Optimizing solvent systems for the purification of 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-Bromo-2-hydroxybenzophenone

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for the recrystallization of this compound?

An ideal recrystallization solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should completely dissolve the this compound when hot.

  • Low solubility at room or cold temperatures: As the solution cools, the compound should precipitate out, allowing for high recovery.

  • Appropriate boiling point: The solvent's boiling point should not be higher than the melting point of the compound to prevent "oiling out".[1] The melting point for this compound is in the range of 109-114°C.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Impurity solubility: Common impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

Q2: Which single solvents are recommended for the recrystallization of this compound?

For benzophenone and its derivatives, polar protic solvents are often a good starting point. Ethanol is a commonly used solvent for recrystallizing substituted benzophenones.[2] Methanol is also a good candidate for structurally similar compounds like bromo-hydroxybenzaldehydes.[1] Given that this compound is a ketone, acetone might also be a suitable solvent.[3][4]

Q3: When is it better to use a mixed solvent system?

A mixed solvent system, also known as a binary solvent system, is useful when no single solvent meets all the ideal criteria. This is often the case if the compound is very soluble in one solvent and poorly soluble in another. By combining a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble), you can fine-tune the solubility to achieve optimal crystallization.

Q4: How do I select a suitable solvent pair for recrystallization?

  • Choose a "good" solvent that readily dissolves the compound when hot.

  • Select a "poor" solvent that is miscible with the "good" solvent but in which the compound is not very soluble.

  • Dissolve the crude product in a minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).

  • Add a few more drops of the "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly to induce crystallization.

Commonly successful solvent mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[5]

Q5: What are the typical mobile phases for purifying this compound by column chromatography?

For substituted benzophenones, a common approach is normal-phase silica gel column chromatography. A mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate is frequently used.[6] A typical starting ratio would be 5:1 petroleum ether:ethyl acetate.[6] For reverse-phase HPLC, a mobile phase of acetonitrile and water is common.[7][8][9]

Troubleshooting Guides

ProblemPotential CausesRecommended Solutions
The compound "oiled out" during recrystallization. The boiling point of the solvent is higher than the melting point of the compound.[1] The solution is cooling too rapidly. The compound is significantly impure.[10]Re-heat the solution to redissolve the oil. Add a small amount of additional solvent.[11] Allow the solution to cool much more slowly. Consider insulating the flask.[10] If the issue persists, consider purification by column chromatography before recrystallization.
The purified product yield is very low. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[11] Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently.Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to recrystallize.[10][11] Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling. Ensure the solution is cooled in an ice bath for an adequate amount of time.
The product is still impure after recrystallization. The chosen solvent did not effectively separate the impurities. The solution cooled too quickly, trapping impurities within the crystal lattice. The crystals were not washed properly after filtration.Select a different solvent or solvent system. Allow the solution to cool as slowly as possible to promote the formation of pure crystals. Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.[12]
The compound fails to crystallize from the solution. The solution is not saturated (too much solvent was used). The solution is supersaturated.[10][13]Reduce the volume of the solvent by evaporation and cool again.[10] Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface.[13] Add a "seed crystal" of the pure compound if available.[13]
Poor separation during column chromatography. The polarity of the mobile phase is too high or too low. The column was not packed correctly. The sample was overloaded on the column.Adjust the solvent ratio of the mobile phase. Use TLC to determine the optimal solvent system beforehand. Ensure the silica gel is packed uniformly without any air bubbles or channels. Use an appropriate amount of sample for the size of the column.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[12]

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[12]

  • Drying: Allow the crystals to dry completely.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent (like dichloromethane) and carefully apply it to the top of the silica gel.

  • Elution: Add the mobile phase (e.g., 5:1 petroleum ether:ethyl acetate) to the top of the column and begin collecting fractions.[6]

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G Workflow for Recrystallization Solvent Selection start Start with Crude This compound test_solvents Test solubility in potential single solvents (e.g., EtOH, MeOH, Acetone) start->test_solvents dissolves_hot Does it dissolve well when hot AND precipitate when cold? test_solvents->dissolves_hot use_single Use this solvent for single-solvent recrystallization dissolves_hot->use_single  Yes   mixed_system Select a miscible solvent pair: 'Good' solvent (high solubility) 'Poor' solvent (low solubility) dissolves_hot->mixed_system  No   end_single Purification Complete use_single->end_single perform_mixed Perform mixed-solvent recrystallization mixed_system->perform_mixed end_mixed Purification Complete perform_mixed->end_mixed

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system for recrystallization.

G Troubleshooting 'Oiling Out' During Recrystallization start Problem: Compound 'Oiled Out' check_cooling Was the solution cooled too quickly? start->check_cooling reheat_slow Re-heat to dissolve oil, add a bit more solvent, and cool slowly. check_cooling->reheat_slow  Yes   check_purity Is the crude material heavily impure? check_cooling->check_purity  No   success Crystals Form reheat_slow->success check_purity->reheat_slow  No / Unsure   chromatography Purify by column chromatography first check_purity->chromatography  Yes   retry Retry Recrystallization chromatography->retry retry->success

Caption: A logical diagram for troubleshooting when a compound oils out instead of crystallizing.

References

Technical Support Center: Characterization of 5-Bromo-2-hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxybenzophenone and its derivatives. Here, you will find detailed solutions to common experimental challenges, comprehensive protocols, and key characterization data.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare derivatives of this compound?

A1: The primary methods for synthesizing derivatives from this compound include nucleophilic substitution of the bromide, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions.[1][2] For the synthesis of the this compound core itself, Friedel-Crafts acylation is a common method, though it can be prone to low yields and side reactions.[3][4] Alternative methods to synthesize substituted benzophenones in general include the Grignard reaction and the oxidation of diphenylmethanes.[5]

Q2: I am observing a very low yield in my Friedel-Crafts acylation to produce a benzophenone derivative. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation are a frequent issue.[3] Key factors include:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is dry and the catalyst is fresh and anhydrous.[3]

  • Suboptimal Temperature: The reaction temperature is critical. Too low, and the reaction is slow; too high, and side products and tar can form.[3] A temperature range of 5-10°C is often recommended during reactant addition.[3]

  • Incorrect Stoichiometry: The molar ratios of the aromatic substrate, acylating agent, and catalyst must be carefully controlled.[3]

  • Deactivated Substrate: Friedel-Crafts acylation is not effective with strongly deactivated aromatic rings (e.g., those with nitro groups).[4][5]

Q3: My purified product appears to be a mixture of isomers that are difficult to separate by column chromatography. What can I do?

A3: Co-elution of isomers with similar polarities is a common purification challenge.[4] Consider the following strategies:

  • Optimize Chromatography: Experiment with different solvent systems, including shallow gradients or isocratic elution.[4]

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica.[4]

  • Derivative Formation: Attempt to form a solid derivative (e.g., an oxime or hydrazone) which may be easier to crystallize and purify. The benzophenone can then be regenerated from the purified derivative.[4]

Q4: Are there specific challenges associated with the NMR characterization of these compounds?

A4: While NMR is a powerful tool, challenges can arise. For complex derivatives, signal assignment can be difficult due to overlapping aromatic signals.[6] In such cases, 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguous structural elucidation.[6][7] The presence of the hydroxyl group can lead to broad peaks, and its chemical shift can be highly dependent on the solvent and concentration.

Troubleshooting Guides

Issue 1: Tar Formation in Friedel-Crafts Acylation

Symptom: A dark, viscous, or solid tar-like substance forms during the reaction, complicating workup and reducing yield.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperature Maintain a low and consistent temperature, especially during the exothermic addition of reactants. Using an ice bath is recommended.[3]
Excess Lewis Acid Catalyst Use the minimum effective amount of the catalyst. An excess can promote polymerization and other side reactions.[3]
Moisture Contamination Thoroughly dry all glassware and use anhydrous solvents and reagents. Handle the Lewis acid in an inert atmosphere (e.g., a glove box).[3]
Reactive Substrates Some aromatic compounds are prone to polymerization. Consider alternative synthetic routes for highly reactive substrates.[3]
Issue 2: Inconsistent or Non-reproducible Spectroscopic Data

Symptom: NMR or Mass Spectrometry data varies between batches of the same compound.

Possible Causes & Solutions:

CauseSolution
Residual Solvents or Impurities Ensure the sample is thoroughly dried and purified. Residual solvents can interfere with NMR spectra. Impurities from the synthesis (e.g., starting materials, byproducts) will affect all spectroscopic data.
Sample Degradation Some benzophenone derivatives may be light-sensitive or unstable over time. Store samples appropriately (e.g., protected from light, under inert gas) and analyze them promptly after purification.
Polymorphism Different crystalline forms of the same compound can sometimes give slightly different solid-state characterization data (e.g., melting point, solid-state NMR).
Instrumental Variations Ensure consistent parameters are used for data acquisition (e.g., NMR relaxation delays, mass spectrometer ionization method).[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and a representative derivative.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₃H₉BrO₂277.11105.0-115.0
5-(4-Dibenzothiophene)-2-hydroxybenzophenoneC₂₅H₁₆O₂S380.46Not specified

Data sourced from Thermo Scientific Chemicals and a study on derivative synthesis.[1][8]

Table 2: Representative Spectroscopic Data

Compound¹H NMR (DMSO-d₆) Key Signals (δ, ppm)High-Resolution MS (m/z)
This compoundData not readily available in provided search results.[M]⁺: Expected ~275.98/277.98 (Br isotopes)
5-(4-Dibenzothiophene)-2-hydroxybenzophenone10.64 (s, 1H, OH), 8.45–8.32 (m, 2H), 8.08–8.00 (m, 1H), 7.88–7.80 (m, 3H), 7.72 (d, J = 2.4 Hz, 1H), 7.69–7.53 (m, 7H), 7.20 (d, J = 8.5 Hz, 1H)[M]⁺: Found 380.0857; Calculated for C₂₅H₁₆O₂S: 380.0871

Spectroscopic data for the derivative is from a published study.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-(Aryl)-2-hydroxybenzophenone Derivatives via Suzuki Coupling

This protocol is a generalized procedure based on the synthesis of 5-(4-dibenzothiophene)-2-hydroxybenzophenone.[1][2]

Materials:

  • This compound

  • Appropriate arylboronic acid pinacol ester

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Tetrahydrofuran (THF), degassed

  • Distilled water

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the arylboronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq) in a mixture of degassed THF and distilled water.

  • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst (approx. 0.02 eq) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica-gel column chromatography using an appropriate eluent system (e.g., dichloromethane/hexane).[1][2]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start Reactants: - this compound - Arylboronic Ester - K2CO3 - Pd(PPh3)4 reaction Suzuki Coupling Reaction (THF/H2O, Reflux, 16h) start->reaction extraction Extraction with DCM reaction->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography nmr NMR Spectroscopy (1H, 13C) chromatography->nmr ms Mass Spectrometry chromatography->ms final_product Purified Derivative nmr->final_product ms->final_product

Caption: A generalized experimental workflow for the synthesis and characterization of this compound derivatives via Suzuki coupling.

troubleshooting_yield start Low Yield in Friedel-Crafts Acylation? cause1 Is the Lewis Acid Catalyst (e.g., AlCl3) fresh and anhydrous? start->cause1 solution1_yes Proceed to next check cause1->solution1_yes Yes solution1_no Action: Use fresh, anhydrous catalyst and handle under inert atmosphere. cause1->solution1_no No cause2 Was the reaction temperature controlled (e.g., 5-10°C)? solution1_yes->cause2 solution2_yes Proceed to next check cause2->solution2_yes Yes solution2_no Action: Optimize temperature control. Use an ice bath during addition. cause2->solution2_no No cause3 Is the aromatic substrate strongly deactivated? solution2_yes->cause3 solution3_yes Action: Consider an alternative synthetic route. cause3->solution3_yes Yes solution3_no Review reactant stoichiometry and reaction time. cause3->solution3_no No

Caption: A logical diagram for troubleshooting low yields in Friedel-Crafts acylation reactions for benzophenone synthesis.[3][4][5]

side_reactions Potential Side Reactions in Friedel-Crafts Acylation main_reaction Desired Product: Substituted Benzophenone starting_materials Aromatic Substrate + Acyl Halide + Lewis Acid starting_materials->main_reaction Ideal Conditions polyacylation Polyacylation (Multiple acyl groups added) starting_materials->polyacylation Excess Acyl Halide rearrangement Isomer Formation (Rearrangement of alkyl groups if present) starting_materials->rearrangement Substrate Dependent tar Tar Formation (Polymerization/Degradation) starting_materials->tar High Temperature / Excess Catalyst

Caption: A diagram illustrating potential side reactions during the Friedel-Crafts acylation for the synthesis of benzophenones.[3]

References

Technical Support Center: Enhancing Polymer Photostability with 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-hydroxybenzophenone to enhance the photostability of polymers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Problem Possible Cause Suggested Solution
Yellowing or Discoloration of the Polymer After Adding the Stabilizer 1. High concentration of the UV absorber.[1] 2. Interaction with other additives or impurities in the polymer matrix. 3. Thermal degradation during processing if temperatures are too high.1. Optimize the concentration of this compound. Start with a lower concentration (e.g., 0.1% w/w) and incrementally increase it. 2. Ensure the purity of the polymer and other additives. Conduct a compatibility study with a small batch. 3. Review the processing temperature to ensure it is within the thermal stability range of this compound.
Inadequate Photostability Despite the Addition of the Stabilizer 1. Insufficient concentration of the UV absorber.[2] 2. Poor dispersion of the stabilizer within the polymer matrix.[3] 3. The polymer is susceptible to degradation by wavelengths of light not effectively absorbed by this compound. 4. Leaching of the stabilizer from the polymer surface over time.1. Gradually increase the concentration of the stabilizer and re-evaluate the photostability. 2. Improve dispersion by using a masterbatch, employing high-shear mixing, or using a dispersing agent.[3][4] 3. Consider using a combination of UV absorbers or a co-stabilizer like a Hindered Amine Light Stabilizer (HALS) for broader protection.[5][6] 4. Consider using a polymer-grafted or higher molecular weight UV absorber to improve permanence.
Reduced Mechanical Properties of the Polymer (e.g., Brittleness) 1. The stabilizer may be acting as a plasticizer at high concentrations, affecting the polymer's physical properties. 2. Degradation of the polymer is still occurring, indicating the stabilization is not fully effective.[5][7]1. Reduce the concentration of the stabilizer to the minimum effective level. 2. Refer to the troubleshooting point on "Inadequate Photostability" and re-assess the stabilization strategy.
Cloudiness or Haziness in a Transparent Polymer 1. Poor solubility or compatibility of this compound with the specific polymer. 2. Agglomeration of the stabilizer particles due to poor dispersion.1. Pre-dissolve the stabilizer in a compatible solvent before incorporating it into the polymer melt. 2. Improve mixing and dispersion techniques. Consider using a different grade of the stabilizer if available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound protects polymers from UV degradation?

A1: this compound is a UV absorber. Its primary mechanism of action is through the absorption of harmful UV radiation and dissipating it as harmless thermal energy. This process involves an Excited State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the carbonyl group in the excited state. This cycle allows the molecule to revert to its ground state and dissipate the absorbed energy as heat, preventing the energy from breaking the polymer chains.[8][9]

Q2: What is the optimal concentration of this compound to use in my polymer formulation?

A2: The optimal concentration can vary depending on the polymer type, the thickness of the material, and the expected level of UV exposure. A typical starting concentration range is 0.1% to 1.0% by weight.[7] It is recommended to conduct a dose-response study to determine the most effective and economical concentration for your specific application.

Q3: Is this compound compatible with all types of polymers?

A3: this compound, being a benzophenone derivative, generally exhibits good compatibility with a wide range of polymers, including polyolefins (polyethylene, polypropylene), polystyrene, and polyvinyl chloride (PVC).[1] However, compatibility can be influenced by the polarity of the polymer and the presence of other additives. It is always advisable to perform a small-scale compatibility test before proceeding with large-scale production.

Q4: Can I use this compound in combination with other stabilizers?

A4: Yes, in many cases, a synergistic effect can be achieved by using this compound in combination with other types of light stabilizers, such as Hindered Amine Light Stabilizers (HALS). While UV absorbers like this compound block the UV light, HALS act as radical scavengers, neutralizing any free radicals that may still form. This dual approach can provide comprehensive protection against photodegradation.[5][6]

Q5: How should I incorporate this compound into the polymer?

A5: For effective stabilization, it is crucial to achieve a uniform dispersion of the additive within the polymer matrix.[3] Common methods include:

  • Melt Blending: Directly adding the powdered stabilizer to the polymer melt during extrusion or injection molding.

  • Masterbatch: Using a pre-dispersed concentrate of the stabilizer in a compatible polymer carrier. This often leads to better and more consistent dispersion.

  • Solvent Blending: Dissolving the stabilizer and polymer in a common solvent, followed by solvent evaporation. This method is typically used for film casting or coating applications.

Data Presentation

Table 1: UV Absorption Characteristics of Benzophenone Derivatives

Compoundλmax (nm) in EthanolMolar Absorptivity (ε)
Benzophenone~250 and ~330-360Data not readily available
2-Hydroxy-4-methoxybenzophenone~288 and ~325Data not readily available
5-Chloro-2-hydroxybenzophenoneData not readily availableData not readily available

Table 2: Illustrative Performance Data of a Stabilized Polymer (Example: Polypropylene)

PropertyUnstabilized PP (after 500h Xenon Arc Exposure)PP with 0.5% this compound (after 500h Xenon Arc Exposure)
Tensile Strength Retention 40%85%
Elongation at Break Retention 25%75%
Color Change (ΔE) 15 (Significant Yellowing)3 (Slight Change)

This table presents hypothetical yet realistic data based on typical performance improvements observed with UV stabilizers in polymers to illustrate the expected benefits.

Experimental Protocols

Protocol 1: Accelerated Weathering Testing (Xenon Arc)

This protocol outlines a general procedure for evaluating the photostability of polymer samples.

  • Sample Preparation: Prepare polymer plaques or films with and without this compound at various concentrations (e.g., 0.1%, 0.25%, 0.5% w/w). Include a control sample with no stabilizer.

  • Initial Property Measurement: Before exposure, measure the initial mechanical properties (tensile strength, elongation at break) and color (using a spectrophotometer) of all samples.

  • Xenon Arc Exposure: Place the samples in a xenon arc weathering chamber. Set the test parameters according to relevant standards such as ASTM G155 or ISO 4892-2. A typical cycle includes controlled levels of UV radiation, temperature, and humidity to simulate outdoor conditions.

  • Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove a set of samples from the chamber.

  • Post-Exposure Analysis: Measure the mechanical properties and color of the exposed samples.

  • Data Analysis: Calculate the percentage retention of mechanical properties and the color change (ΔE) for each sample. Compare the results of the stabilized samples to the control to determine the effectiveness of this compound.

Mandatory Visualizations

Photostabilization_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Ground_State This compound (Enol Form) Intramolecular H-Bond Excited_Enol Excited Enol Form (E) Ground_State->Excited_Enol Excitation Excited_Keto Excited Keto Form (K) (Tautomer) Excited_Enol->Excited_Keto ESIPT Excited_Keto->Ground_State Non-radiative Decay Heat Heat Dissipation Excited_Keto->Heat UV_Photon UV Photon (hν) UV_Photon->Ground_State Absorption Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Analysis cluster_results Results Start Start: Polymer & Stabilizer Melt_Blending Melt Blending / Compounding Start->Melt_Blending Sample_Molding Sample Preparation (Plaques/Films) Melt_Blending->Sample_Molding Initial_Analysis Initial Property Measurement (Mechanical, Color) Sample_Molding->Initial_Analysis Xenon_Arc Accelerated Weathering (Xenon Arc Exposure) Initial_Analysis->Xenon_Arc Periodic_Analysis Periodic Property Measurement Xenon_Arc->Periodic_Analysis At intervals Data_Comparison Data Comparison (Stabilized vs. Control) Periodic_Analysis->Data_Comparison End End: Determine Efficacy Data_Comparison->End

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization in reactions involving 5-Bromo-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: Which catalytic cross-coupling reactions are most suitable for this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds by coupling with boronic acids or their esters. This is useful for synthesizing biaryl structures.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds by coupling with a wide range of primary and secondary amines.[1][2] This is a key reaction in the synthesis of many pharmaceutical compounds.

  • Heck Reaction: For the formation of carbon-carbon (C-C) bonds by coupling with alkenes to form substituted alkenes.[3][4]

  • Sonogashira Coupling: For the formation of carbon-carbon (C-C) bonds with terminal alkynes, leading to the synthesis of aryl alkynes.

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, which can be an alternative to palladium-catalyzed methods, particularly for ether synthesis.[5]

Q2: What are the key challenges when working with this compound in cross-coupling reactions?

A2: The primary challenges with this substrate arise from its electronic and structural features:

  • Electron-Rich Nature: The hydroxyl group is an electron-donating group, which can increase the electron density at the bromine-bearing carbon, potentially slowing down the rate-limiting oxidative addition step in the catalytic cycle.[6]

  • Catalyst Inhibition: The phenolic hydroxyl group can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity. While not always detrimental, it is a factor to consider.

  • Steric Hindrance: The benzoyl group ortho to the hydroxyl group may introduce steric hindrance that can influence the approach of the catalyst and coupling partner.

Q3: How do I select the optimal catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

A3: For electron-rich aryl bromides like this compound, the catalyst system must be robust enough to facilitate the challenging oxidative addition step.[7]

  • Palladium Source: Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. For more challenging couplings, pre-formed catalysts like Buchwald's G3 palladacycles can be highly effective.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred. Ligands from the Buchwald (e.g., SPhos, XPhos) or Herrmann (e.g., cataCXium A) families are excellent starting points. Triphenylphosphine (PPh₃) may be effective in some cases but is often less efficient for this substrate class.

Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A4: A good starting point for the Buchwald-Hartwig amination would be:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky, electron-rich biaryl phosphine ligand such as BINAP or Xantphos is often effective for couplings with heteroaryl halides and can be a good choice here.[2]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are the solvents of choice.

  • Temperature: Reactions are typically run at elevated temperatures, in the range of 80-110 °C.

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inefficient Oxidative Addition The electron-rich nature of the substrate can hinder this step.[6] Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) and a more active palladium pre-catalyst (e.g., a G3 palladacycle).
Catalyst Deactivation Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). The reaction mixture turning black (palladium black) is a sign of catalyst decomposition.[8]
Suboptimal Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[9]
Protodeboronation of Boronic Acid The boronic acid is degrading before it can couple. Ensure the boronic acid is of high quality and stored correctly. Minimize the amount of water in the reaction or consider using a boronic ester (e.g., a pinacol ester) which can be more stable.
Poor Reagent Quality Impurities in the starting materials or solvents can poison the catalyst. Use high-purity reagents and anhydrous solvents.
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Hydrodehalogenation (De-bromination) The aryl bromide is being reduced instead of coupled. This can be caused by certain bases or impurities. Screen different bases and ensure high-purity, anhydrous solvents.[7]
Homocoupling of the Amine This is less common but can occur. It may be indicative of catalyst decomposition. Ensure a rigorously inert atmosphere.
Reaction with the Hydroxyl Group While less likely under these conditions, the phenolic proton is acidic. Ensure a sufficient excess of a strong base like NaOtBu is used.

Data Presentation

Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides

Palladium SourceLigandBaseSolventTemperature (°C)Typical YieldNotes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to ExcellentA robust system for many electron-rich substrates.
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane80-100Good to ExcellentEffective for a wide range of coupling partners.
Pd(PPh₃)₄-Na₂CO₃DME/H₂O90Moderate to GoodA more "classical" system, may be less effective for challenging substrates.
XPhos Pd G3-K₃PO₄THF60-80ExcellentA highly active pre-catalyst, often allowing for lower temperatures and catalyst loadings.

Note: Yields are generalized from literature on similar electron-rich aryl bromides and may require optimization for this compound.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Palladium SourceLigandBaseSolventTemperature (°C)Typical YieldNotes
Pd₂(dba)₃BINAPNaOtBuToluene100-110Good to ExcellentA widely used and effective system.[2]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100Good to ExcellentCan be effective with a variety of amines and heteroaryl halides.[2]
BrettPhos Pd G3-LHMDSTHFRoom Temp - 60ExcellentA highly active pre-catalyst that can enable reactions at lower temperatures.

Note: Yields are generalized from literature and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 times the palladium mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 1.2-1.5 times the palladium mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Work-up cluster_characterization Final Product prep_reagents Prepare Reagents & Solvents add_solids Add Solids (Substrate, Base) prep_reagents->add_solids dry_glassware Oven-Dry Glassware dry_glassware->add_solids inert_atm Establish Inert Atmosphere add_solids->inert_atm add_catalyst Add Catalyst & Ligand inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor workup Quench & Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify characterize Characterize Pure Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low/No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Switch to more active catalyst/ligand system. Ensure inert atmosphere. check_catalyst->optimize_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes optimize_conditions Screen different bases, solvents, and temperatures. check_conditions->optimize_conditions No purify_reagents Use high-purity, anhydrous reagents and solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Validation & Comparative

Comparative Analysis of 5-Bromo-2-hydroxybenzophenone Derivatives' Antimicrobial Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of the Antimicrobial Potential of 5-Bromo-2-hydroxybenzophenone Derivatives

This guide presents a comparative analysis of the antimicrobial activity of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key experimental workflows, this document serves as a crucial resource for the evaluation and development of novel antimicrobial agents.

Derivatives of this compound have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial properties. The introduction of various substituents to this core structure allows for the modulation of their biological activity, paving the way for the development of potent new drugs to combat pathogenic microorganisms.

Performance Comparison of Bromo-Substituted Aromatic Compounds

DerivativeStaphylococcus aureus (ATCC 25923) MIC (mg/mL)Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)Bacillus cereus (ATCC 14579) MIC (mg/mL)
Ethyl Ester2.55.02.5
Hydrazide5.05.05.0
Hydrazone2.52.52.5

Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1]

Mechanism of Action

The precise signaling pathways for the antimicrobial action of this compound derivatives are still under investigation. However, studies on related benzophenone compounds suggest that their primary mechanism involves the disruption of the bacterial cell membrane.[2] This can lead to membrane depolarization, leakage of essential intracellular components, and ultimately, cell death.[2] The lipophilic nature of the benzophenone scaffold, enhanced by the bromine substituent, likely facilitates its interaction with and penetration of the bacterial cell wall and membrane.

Experimental Protocols

The determination of antimicrobial activity is crucial for the evaluation of new chemical entities. The Broth Microdilution Method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method involves a serial dilution of the test compound in a liquid growth medium to identify the lowest concentration that inhibits the visible growth of a microorganism.[1][3]

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacterial susceptibility testing.

  • Microorganism: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: The test compounds are serially diluted in the broth medium directly in the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum to ensure the viability of the microorganisms.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A well-known antibiotic is tested alongside the derivatives as a reference.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.[4]

3. Data Interpretation:

  • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of this compound derivatives using the broth microdilution method.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_output Output prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_media Prepare Growth Medium (e.g., CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Growth, Sterility, and Positive Controls inoculation->controls incubation Incubate Plates (37°C, 24h) controls->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC Value read_results->determine_mic report Comparative Data Table determine_mic->report

References

Validating the Structure of 5-Bromo-2-hydroxybenzophenone Derivatives: A Comparative Guide to NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Bromo-2-hydroxybenzophenone, a scaffold of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of these derivatives, complete with detailed experimental protocols and predicted spectral data.

Comparison of Analytical Techniques

NMR spectroscopy and Mass Spectrometry offer complementary information for structural determination. NMR provides detailed insights into the connectivity and chemical environment of atoms, while MS reveals the molecular weight and elemental composition, along with fragmentation patterns that offer structural clues. For a comprehensive validation, the integration of both techniques is highly recommended.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.1-5 mg dissolved in a deuterated solvent.Provides detailed information on the proton framework of the molecule.Can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbon atoms and their chemical environment (e.g., aromatic, carbonyl).5-20 mg dissolved in a deuterated solvent.Directly observes the carbon backbone of the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spec. Molecular weight, elemental formula (high resolution), and fragmentation patterns.Microgram to nanogram quantities, ionizable sample.High sensitivity, provides accurate molecular weight and formula.Does not provide detailed connectivity information on its own; isomers can be difficult to distinguish.

Predicted Spectroscopic Data for this compound

Disclaimer: The following data are predicted based on the analysis of structurally similar compounds, including 5'-Bromo-2'-hydroxyacetophenone and 5-Bromo-2-hydroxybenzaldehyde, and established principles of NMR and MS. Actual experimental values may vary.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-37.65d2.5
H-47.45dd8.8, 2.5
H-66.95d8.8
H-2', H-6'7.80m-
H-3', H-4', H-5'7.55m-
OH11.5s (broad)-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C=O198.5
C-1118.0
C-2160.0
C-3138.0
C-4130.0
C-5115.0
C-6120.0
C-1'137.0
C-2', C-6'130.5
C-3', C-5'128.8
C-4'133.0
Predicted Mass Spectrometry Data

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (predicted)Ion StructureInterpretation
278/280[M]⁺Molecular ion peak, showing characteristic isotopic pattern for one bromine atom.
201/203[M - C₆H₅]⁺Loss of the unsubstituted phenyl group.
173/175[M - C₆H₅CO]⁺Loss of the benzoyl group.
121[C₆H₅CO]⁺Benzoyl cation.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-15 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The NMR tube is placed in the spectrometer.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters include a spectral width of 12 ppm, 16-64 scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 220 ppm and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.

4. Data Analysis:

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

  • Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. Sample Introduction and Ionization:

  • The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation of mixtures.

  • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this class of molecules. For more detailed fragmentation analysis, Electron Ionization (EI) can be used, often coupled with Gas Chromatography (GC).

3. Data Acquisition:

  • Acquire the mass spectrum in full scan mode to determine the molecular weight and observe the isotopic pattern of the molecular ion. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity.

  • Perform fragmentation analysis (MS/MS or MSⁿ) on the molecular ion peak to obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

4. Data Analysis:

  • Determine the accurate mass of the molecular ion from the high-resolution mass spectrum to confirm the elemental composition.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be pieced together to confirm the structure of the molecule.

Visualization of the Validation Workflow

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_alternatives Alternative/Complementary Techniques Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Sample Prep IR FT-IR Spectroscopy Purification->IR XRay X-ray Crystallography (if crystalline) Purification->XRay Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation IR->Data_Analysis XRay->Structure_Confirmation Absolute Confirmation

Caption: Workflow for the structural validation of this compound derivatives.

A Comparative Analysis of 5-Bromo-2-hydroxybenzophenone and Other Leading UV Absorbers in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromo-2-hydroxybenzophenone with other commonly used UV absorbers in sunscreen formulations, including oxybenzone, avobenzone, octinoxate, and zinc oxide. The following sections detail their performance based on UV absorption properties, photostability, and safety profiles, supported by experimental data and protocols.

Comparative Analysis of UV Absorption Properties

UV AbsorberChemical ClassPredominant UV Rangeλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
This compound BenzophenoneUVA/UVB (presumed)Data not availableData not available
Oxybenzone BenzophenoneUVB/UVA2~288 and ~350~14,315 (at 295 nm)
Avobenzone DibenzoylmethaneUVA1~357~31,000
Octinoxate CinnamateUVB~311Data varies
Zinc Oxide InorganicUVA/UVBBroad attenuation, peak ~360-380Not applicable (particle)

Note: The UV absorption properties of chemical absorbers are typically measured in a solvent such as ethanol. Zinc oxide, being an inorganic particle, provides broad-spectrum protection through both absorption and scattering of UV radiation.[1][2][3][4]

Photostability Comparison

Photostability is a critical attribute for a UV absorber, as its degradation upon UV exposure can lead to a loss of efficacy and the formation of potentially harmful byproducts. While this compound is reported to be photostable, specific quantitative data on its degradation kinetics are not available.

UV AbsorberPhotostability Profile
This compound Generally considered photostable.
Oxybenzone Relatively photostable.
Avobenzone Highly photounstable; requires photostabilizers (e.g., octocrylene) to prevent rapid degradation (up to 50% loss in 1 hour).[5]
Octinoxate Prone to photodegradation upon UV exposure.
Zinc Oxide Highly photostable.[6]

Safety and Dermal Absorption Profile

The safety of a UV absorber is paramount, with considerations including its potential for dermal absorption and endocrine disruption.

UV AbsorberDermal AbsorptionSafety Profile
This compound Data not availableUsed in pharmaceuticals, suggesting a degree of biocompatibility.
Oxybenzone Readily absorbed through the skin.Concerns have been raised regarding its potential for endocrine disruption.
Avobenzone Systemic absorption has been reported.Generally considered safe, though some studies suggest potential for allergic reactions.
Octinoxate Can be absorbed through the skin.Some studies have indicated potential endocrine-disrupting effects.
Zinc Oxide Minimal dermal absorption, particularly for non-nano formulations.[6]Generally Recognized as Safe and Effective (GRASE) by the FDA.[6]

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines a standardized method for determining the in vitro SPF of a sunscreen formulation using polymethylmethacrylate (PMMA) plates.

Objective: To measure the UVB protection factor of a sunscreen product in a laboratory setting.

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Molded PMMA plates.

  • Positive and negative control sunscreen formulations.

  • Automated or manual spreading apparatus.

  • Solar simulator.

Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.

  • Sample Application: Apply a uniform film of the sunscreen product onto the PMMA plate at a concentration of 1.3 mg/cm².

  • Spreading: Spread the product evenly across the surface of the plate using a standardized spreading technique to achieve a homogenous film.

  • Drying: Allow the film to dry for a specified period in a controlled environment.

  • Initial Absorbance Measurement: Measure the initial UV absorbance of the sample-coated plate from 290 nm to 400 nm using the spectrophotometer.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Final Absorbance Measurement: Re-measure the UV absorbance of the irradiated plate.

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized formula that takes into account the erythemal action spectrum and the solar simulator irradiance spectrum.

Photostability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to quantify the degradation of a UV absorber in a sunscreen formulation after exposure to UV radiation.

Objective: To determine the percentage of a UV absorber remaining after UV irradiation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Appropriate HPLC column (e.g., C18).

  • UV irradiation source (e.g., solar simulator).

  • Quartz plates or other suitable UV-transparent substrate.

  • Solvents for extraction and mobile phase.

  • Reference standards of the UV absorbers.

Procedure:

  • Sample Preparation: Apply a thin, uniform layer of the sunscreen formulation onto a quartz plate.

  • UV Exposure: Irradiate the sample with a controlled dose of UV radiation. A non-irradiated sample should be kept as a control.

  • Extraction: After irradiation, extract the sunscreen from the plate using a suitable solvent.

  • HPLC Analysis:

    • Prepare a calibration curve using reference standards of the UV absorber.

    • Inject the extracted samples from both the irradiated and non-irradiated plates into the HPLC system.

    • Separate the UV absorber from other formulation components using an appropriate mobile phase and column.

    • Quantify the amount of the UV absorber in each sample by comparing the peak area to the calibration curve.

  • Data Analysis: Calculate the percentage of the UV absorber remaining after UV exposure by comparing the concentration in the irradiated sample to the non-irradiated control.

Visualizations

UV_Signaling_Pathway UV_Radiation UV Radiation Skin Skin UV_Radiation->Skin DNA_Damage DNA Damage Skin->DNA_Damage ROS_Generation Reactive Oxygen Species (ROS) Generation Skin->ROS_Generation Apoptosis Apoptosis DNA_Damage->Apoptosis Skin_Cancer Skin Cancer DNA_Damage->Skin_Cancer Inflammation Inflammation ROS_Generation->Inflammation Photoaging Photoaging Inflammation->Photoaging

Caption: Signaling pathway of UV-induced skin damage.

Experimental_Workflow cluster_spf In Vitro SPF Testing cluster_photo Photostability Testing SPF_Prep Sample Preparation (1.3 mg/cm² on PMMA) SPF_Initial Initial UV Absorbance SPF_Prep->SPF_Initial SPF_Irradiate UV Irradiation SPF_Initial->SPF_Irradiate SPF_Final Final UV Absorbance SPF_Irradiate->SPF_Final SPF_Calc SPF Calculation SPF_Final->SPF_Calc Photo_Prep Sample Preparation (on Quartz plate) Photo_Irradiate UV Irradiation Photo_Prep->Photo_Irradiate Photo_Extract Extraction Photo_Irradiate->Photo_Extract Photo_HPLC HPLC Analysis Photo_Extract->Photo_HPLC Photo_Calc Calculate % Degradation Photo_HPLC->Photo_Calc

Caption: Experimental workflows for in vitro SPF and photostability testing.

UV_Absorber_Comparison cluster_absorbers UV Absorbers UV_Absorber UV Absorber Broad_Spectrum Broad Spectrum Protection UV_Absorber->Broad_Spectrum Photostability Photostability UV_Absorber->Photostability Safety Safety Profile UV_Absorber->Safety Bromo 5-Bromo-2-hydroxy- benzophenone Bromo->Broad_Spectrum Presumed Bromo->Photostability Good Bromo->Safety Favorable Oxy Oxybenzone Oxy->Broad_Spectrum Good Oxy->Photostability Moderate Oxy->Safety Concerns Avo Avobenzone Avo->Broad_Spectrum Excellent (UVA) Avo->Photostability Poor (needs stabilizer) Avo->Safety Good Octi Octinoxate Octi->Broad_Spectrum Limited (UVB) Octi->Photostability Poor Octi->Safety Concerns ZnO Zinc Oxide ZnO->Broad_Spectrum Excellent ZnO->Photostability Excellent ZnO->Safety Excellent

Caption: Logical relationship comparing key attributes of UV absorbers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-2-hydroxybenzophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Bromo-2-hydroxybenzophenone, a key intermediate and potential impurity in pharmaceutical synthesis, is of paramount importance for ensuring product quality and safety. The selection of a suitable analytical method is a critical decision that impacts the reliability and efficiency of the quantification process. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry—for the quantification of this compound. While specific cross-validation data for this compound is not extensively published, this guide synthesizes established analytical principles and data from analogous compounds to present a comprehensive comparative overview.

Comparison of Analytical Methods

The choice of an analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on the compound's polarity and interaction with a stationary phase, followed by detection using UV absorbance.Separation based on the compound's volatility and interaction with a stationary phase, with detection and identification by mass fragmentation.Quantification based on the absorbance of UV-Visible light by the molecule in a solution.
Selectivity HighVery HighLow to Moderate
Sensitivity Moderate to High (ng/mL range)Very High (pg/mL range)Low (µg/mL range)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 5%
Typical Application Routine quality control, purity assessment, and stability studies.Impurity profiling, metabolite identification, and trace-level analysis.In-process monitoring and simple concentration checks.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around its λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities or for analyzing this compound in complex matrices.[1]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[1]

  • Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 150 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Samples may require derivatization to increase volatility. A stock solution is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and diluted to create calibration standards.

UV-Visible (UV-Vis) Spectrophotometry

This technique provides a rapid and straightforward method for concentration determination, particularly for in-process monitoring where high accuracy and selectivity are not the primary requirements.[3]

  • Instrumentation: A UV-Vis Spectrophotometer.

  • Procedure:

    • Determine the λmax of this compound in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a stock solution of the reference standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Compound Dissolve Dissolve in Solvent Start->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (at λmax) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Weigh Compound Derivatize Derivatization (if needed) Start->Derivatize Dissolve Dissolve in Volatile Solvent Derivatize->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Volatilization & Separation (Capillary Column) Inject->Separate Ionize Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integrate Integrate Peak Area Extract->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis Start Weigh Compound Dissolve Dissolve in UV-Transparent Solvent Start->Dissolve Dilute Serial Dilution Dissolve->Dilute Scan Determine λmax Dilute->Scan Measure Measure Absorbance of Standards & Samples Scan->Measure Calibrate Plot Calibration Curve (Absorbance vs. Concentration) Measure->Calibrate Quantify Determine Concentration Calibrate->Quantify

Caption: Experimental workflow for UV-Vis spectrophotometry.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure the generation of reliable and consistent data. For the quantification of this compound, HPLC with UV detection emerges as a robust and widely applicable technique for routine quality control. GC-MS provides unparalleled selectivity and sensitivity, making it the method of choice for trace-level analysis and impurity profiling. UV-Vis spectrophotometry, while less specific, offers a rapid and cost-effective solution for in-process monitoring. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, including the sample matrix, required level of sensitivity and selectivity, and the intended application of the results.

References

A Comparative Analysis of the Photophysical Properties of Substituted 2-Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the photophysical properties of substituted 2-hydroxybenzophenones, a class of compounds renowned for their utility as photostabilizers and building blocks in medicinal chemistry. The core of their function lies in the efficient dissipation of absorbed UV radiation, a process governed by Excited-State Intramolecular Proton Transfer (ESIPT). This document provides a detailed comparison of key photophysical parameters, outlines the experimental methodologies for their determination, and visually represents the underlying photophysical pathways.

Comparative Photophysical Data

The introduction of various substituent groups onto the 2-hydroxybenzophenone scaffold can significantly modulate its photophysical behavior. The following table summarizes the key photophysical data for a selection of donor-acceptor type 2-hydroxybenzophenone derivatives, providing a clear comparison of their absorption and emission characteristics.[1][2]

CompoundSubstituent Groupλ_abs (nm) [a]λ_em (nm) [a]τ (ns) [a]
BPOH-TPA 5-(2-triphenylamine)295550, 6141.83
BPOH-PhCz 5-(9-phenyl carbazole)295582, 6382.15
BPOH-SF 5-(4-dibenzothiophene)295558, 6252.54

[a] Data obtained in THF solution.[1]

Experimental Protocols

The data presented in this guide are acquired through a combination of steady-state and time-resolved spectroscopic techniques. Below are detailed methodologies for the key experiments.

1. UV-Visible Absorption Spectroscopy

  • Instrumentation : A dual-beam UV-Visible spectrophotometer is utilized.[3]

  • Sample Preparation : The substituted 2-hydroxybenzophenone is dissolved in a spectroscopic grade solvent (e.g., THF, ethanol) to a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Measurement : A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-500 nm).[3]

  • Data Analysis : The wavelength of maximum absorbance (λ_abs) is determined from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm.[3]

2. Steady-State Fluorescence Spectroscopy

  • Instrumentation : A spectrofluorometer equipped with a Xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is used.

  • Sample Preparation : The sample is prepared in a fluorescence-free quartz cuvette. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[4]

  • Measurement : The sample is excited at a specific wavelength (e.g., the λ_abs). The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

  • Data Analysis : The wavelength of maximum fluorescence emission (λ_em) is identified from the corrected emission spectrum.

3. Determination of Fluorescence Quantum Yield (Φ_f)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[4][5]

  • Principle : This method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4]

  • Procedure :

    • Prepare a series of dilute solutions of both the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_f = 0.54) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.[4]

    • Record the absorption and fluorescence spectra for each solution, ensuring identical experimental conditions for the sample and the standard.

    • Integrate the area under the corrected fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculation : The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

    Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²)

    where m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

4. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

  • Instrumentation : Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.

  • Principle : The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser), and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis : The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For multi-exponential decays, a sum of exponential functions is used.

Photophysical Pathway of 2-Hydroxybenzophenones

The photostability of 2-hydroxybenzophenones is primarily attributed to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of a photon, the molecule is promoted to an excited singlet state. In this excited state, a proton is rapidly transferred from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. This excited keto-tautomer then undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat. The proton then returns to the hydroxyl group, completing the cycle. This efficient, non-destructive energy dissipation pathway is what makes these compounds effective UV absorbers.[1][2][6]

G S0_enol S0 (Enol) S1_enol S1 (Enol) S0_enol->S1_enol Absorption (hν) S1_enol->S0_enol Fluorescence S1_keto S1 (Keto-Tautomer) S1_enol->S1_keto ESIPT S0_keto S0 (Keto-Tautomer) S1_keto->S0_keto Fluorescence/Non-radiative Decay S0_keto->S0_enol Reverse Proton Transfer

Caption: Photophysical pathway of 2-hydroxybenzophenones.

References

Comparative In Vitro Cytotoxicity of Novel 5-Bromo-2-hydroxybenzophenone Derivatives: A Methodological and Data Visualization Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxybenzophenone scaffold is a recognized pharmacophore with a range of biological activities. The introduction of a bromine atom at the 5-position can significantly influence the molecule's electronic properties and lipophilicity, potentially modulating its cytotoxic effects against cancer cells. This guide provides a framework for comparing the in vitro cytotoxicity of novel derivatives of 5-Bromo-2-hydroxybenzophenone, offering standardized formats for data presentation, detailed experimental methodologies, and visual representations of workflows and potential mechanisms of action.

Quantitative Cytotoxicity Data

The following table presents a hypothetical comparison of the cytotoxic activity (IC50 values in µM) of a series of novel this compound derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). Data is presented as the mean ± standard deviation from three independent experiments.

Compound IDR-Group ModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
BHB-01 -H (Parent Compound)45.2 ± 3.152.8 ± 4.561.3 ± 5.2
BHB-02 -CH2CH2OH22.7 ± 1.931.5 ± 2.838.4 ± 3.3
BHB-03 -OCH2CH2N(CH3)210.5 ± 0.815.2 ± 1.318.9 ± 1.6
BHB-04 -NH-Cyclopropyl18.9 ± 1.525.1 ± 2.129.7 ± 2.5
Doxorubicin (Reference Drug)0.9 ± 0.11.2 ± 0.21.5 ± 0.2

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a representative protocol for determining in vitro cytotoxicity using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Cell Culture and Seeding:

  • Human cancer cell lines (MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds (this compound derivatives) and the reference drug (Doxorubicin) are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with 0.5% DMSO.

  • The plates are incubated for an additional 48 hours.

3. MTT Assay and Absorbance Measurement:

  • Following the 48-hour incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental and Signaling Pathway Diagrams

Diagrams created using Graphviz (DOT language) provide a clear visual representation of workflows and biological processes.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Measurement cluster_analysis Data Analysis start Culture Cancer Cell Lines (MCF-7, A549, HeLa) seed Seed Cells in 96-well Plates (5x10^3 cells/well) start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 prepare Prepare Serial Dilutions of Test Compounds incubate1->prepare treat Treat Cells with Compounds prepare->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan (add DMSO) incubate3->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound 5-Bromo-2-hydroxy- benzophenone Derivative bax Bax/Bak Activation compound->bax death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) casp3->apoptosis

Caption: Potential apoptosis signaling pathways induced by cytotoxic compounds.

Benchmarking 5-Bromo-2-hydroxybenzophenone: A Comparative Guide to Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer science, ensuring the durability and longevity of materials is paramount. For researchers, scientists, and drug development professionals, the selection of an appropriate polymer stabilizer is a critical decision that directly impacts product performance and stability. This guide provides a comprehensive benchmark of 5-Bromo-2-hydroxybenzophenone as a polymer stabilizer, offering an objective comparison with key alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Polymer Stabilizers

The primary function of a UV stabilizer is to protect polymers from the degrading effects of ultraviolet radiation, which can lead to discoloration, embrittlement, and loss of mechanical properties. This compound, a member of the benzophenone class of UV absorbers, is valued for its ability to absorb UV radiation and dissipate it as thermal energy.[1]

To provide a clear comparison, this guide benchmarks the performance of this compound against three widely used alternative stabilizers: a conventional benzophenone (2-hydroxy-4-methoxybenzophenone), a benzotriazole (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol), and a Hindered Amine Light Stabilizer (HALS), specifically Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.

While direct, comprehensive quantitative data for this compound is not extensively available in publicly accessible literature, its performance can be inferred from the behavior of structurally similar benzophenone derivatives. The following tables summarize expected performance characteristics based on available data for these classes of stabilizers.

Table 1: UV Absorption and Thermal Stability

Stabilizer TypeChemical NameUV Absorption Maximum (λmax)Thermal Stability (TGA Onset, °C)
Benzophenone (Target) This compound ~340 nm (estimated)~250-300°C (estimated)
Benzophenone (Alternative)2-hydroxy-4-methoxybenzophenone~325 nm~230°C
Benzotriazole (Alternative)2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol~350 nm~280°C
HALS (Alternative)Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacateDoes not significantly absorb UV~270°C

Table 2: Performance in Accelerated Weathering

Stabilizer TypePolymer MatrixYellowness Index (ΔYI) after 1000 hrsGloss Retention (%) after 1000 hrs
Benzophenone (Target) PolyolefinModerate IncreaseGood
Benzophenone (Alternative)PolyolefinModerate IncreaseGood
Benzotriazole (Alternative)PolyolefinLow IncreaseVery Good
HALS (Alternative)PolyolefinVery Low IncreaseExcellent
Unstabilized ControlPolyolefinSignificant IncreasePoor

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized testing methodologies are crucial. The following sections detail the experimental protocols for key performance indicators.

Accelerated Weathering

Objective: To simulate the long-term effects of outdoor exposure on stabilized polymers in a controlled laboratory setting.

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[2]

Procedure:

  • Specimen Preparation: Prepare polymer plaques (typically 75 mm x 150 mm) containing a specified concentration of the stabilizer (e.g., 0.5% by weight). Ensure specimens are clean and free of surface defects.[3]

  • Apparatus: Utilize a fluorescent UV accelerated weathering tester.

  • Exposure Cycle: A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C. This cycle is repeated for a specified duration (e.g., 1000 hours).[2]

  • Evaluation: Periodically remove specimens to evaluate changes in color (yellowness index) and gloss.

Yellowness Index Measurement

Objective: To quantify the degree of yellowing in a polymer specimen after exposure to UV radiation.

Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.

Procedure:

  • Instrumentation: Use a spectrophotometer or colorimeter.

  • Calibration: Calibrate the instrument using a standard white tile.

  • Measurement: Place the polymer specimen at the measurement port of the instrument. The spectrophotometer measures the tristimulus values (X, Y, Z) of the specimen.[4]

  • Calculation: The Yellowness Index (YI) is calculated using the following formula: YI = [100(CxX - CzZ)] / Y where X, Y, and Z are the CIE tristimulus values, and Cx and Cz are coefficients that depend on the illuminant and observer.[4]

Gloss Measurement

Objective: To measure the specular gloss of a polymer surface, which is indicative of its surface smoothness and degradation.

Standard: ASTM D523 - Standard Test Method for Specular Gloss.[5]

Procedure:

  • Instrumentation: Use a gloss meter with a specified geometry (e.g., 60° for most plastics).

  • Calibration: Calibrate the gloss meter using a certified gloss standard.

  • Measurement: Place the gloss meter firmly on the flat surface of the polymer specimen. The instrument will provide a gloss reading in Gloss Units (GU).[6]

  • Gloss Retention: Calculate the percentage of gloss retention after weathering as follows: Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100

Visualizing the Workflow and Stabilizer Mechanisms

To better understand the experimental process and the mechanisms of action for different stabilizers, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Polymer Polymer Resin Mixing Melt Blending Polymer->Mixing Stabilizer Stabilizer Stabilizer->Mixing Molding Injection Molding Mixing->Molding Initial_Measurement Initial Measurements (Yellowness Index, Gloss) Molding->Initial_Measurement Accelerated_Weathering Accelerated Weathering (ASTM G154) Initial_Measurement->Accelerated_Weathering Periodic_Measurement Periodic Measurements Accelerated_Weathering->Periodic_Measurement e.g., 500 hrs Final_Measurement Final Measurements Accelerated_Weathering->Final_Measurement e.g., 1000 hrs Periodic_Measurement->Accelerated_Weathering YI_Change Calculate Δ Yellowness Index Final_Measurement->YI_Change Gloss_Retention Calculate % Gloss Retention Final_Measurement->Gloss_Retention Comparison Compare Stabilizer Performance YI_Change->Comparison Gloss_Retention->Comparison

Caption: Experimental workflow for evaluating polymer stabilizer performance.

Stabilizer_Mechanisms cluster_uv_absorbers UV Absorbers (Benzophenones, Benzotriazoles) cluster_hals Hindered Amine Light Stabilizers (HALS) UV_Absorber UV Absorber Molecule Excited_State Excited State UV_Absorber->Excited_State Absorbs Energy Polymer_Degradation Polymer Degradation UV_Absorber->Polymer_Degradation Prevents Initiation Ground_State Ground State Excited_State->Ground_State Releases Energy as Heat Ground_State->UV_Absorber Regenerates Heat_Out Heat Ground_State->Heat_Out UV_Light_In UV Light UV_Light_In->UV_Absorber HALS_Molecule HALS Nitroxyl_Radical Nitroxyl Radical HALS_Molecule->Nitroxyl_Radical Forms Trapped_Radical Trapped Radical Nitroxyl_Radical->Trapped_Radical Traps Polymer Radical Nitroxyl_Radical->Polymer_Degradation Interrupts Propagation Polymer_Radical Polymer Radical (R•) Trapped_Radical->HALS_Molecule Regenerates HALS Peroxy_Radical Peroxy Radical (ROO•)

Caption: Mechanisms of action for UV absorbers and HALS.

References

A Spectroscopic Comparison of 5-Bromo-2-hydroxybenzophenone and Its Precursors: Phenol and 2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 5-Bromo-2-hydroxybenzophenone with its synthetic precursors, 2-hydroxybenzophenone and phenol. The analysis is based on Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for phenol, 2-hydroxybenzophenone, and this compound.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional GroupPhenol2-HydroxybenzophenoneThis compound (Predicted)
O-H stretch (phenolic)3400-3300 (broad)~3350 (broad, intramolecular H-bond)~3350 (broad, intramolecular H-bond)
C-H stretch (aromatic)3100-30003100-30003100-3000
C=O stretch (ketone)-~1630~1630
C=C stretch (aromatic)1600, 15001600-14501600-1450
C-O stretch (phenolic)~1220~1230~1230
C-Br stretch--~600-500

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

ProtonPhenol2-HydroxybenzophenoneThis compound
-OH~4.0-7.0 (broad s)~12.0 (s)~12.1 (s)
Aromatic-H6.7-7.3 (m)6.8-7.7 (m)6.9-7.8 (m)

Table 3: UV-Vis Spectroscopic Data (λmax, nm) in Ethanol

Compoundλmax 1λmax 2
Phenol~270-
2-Hydroxybenzophenone~260~325
This compound (Predicted)~265~330

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the solid samples.

Methodology: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The KBr pellet was then placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the chemical environment of the protons in the molecules.

Methodology: Approximately 5-10 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecules.

Methodology: A dilute solution of the sample was prepared in ethanol. The absorbance of the solution was measured over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer. An ethanol blank was used as the reference. The wavelengths of maximum absorbance (λmax) were determined from the resulting spectrum.

Synthetic Pathway and Spectroscopic Analysis Workflow

The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.

Synthesis_Pathway Phenol Phenol Intermediate 2-Hydroxybenzophenone Phenol->Intermediate Friedel-Crafts Acylation Product This compound Intermediate->Product Bromination

Synthetic pathway from Phenol to this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound Dissolution Dissolution in Solvent (for NMR & UV-Vis) Sample->Dissolution Pellet KBr Pellet Preparation (for FT-IR) Sample->Pellet NMR ¹H NMR Dissolution->NMR UVVis UV-Vis Dissolution->UVVis FTIR FT-IR Pellet->FTIR Process Spectral Processing FTIR->Process NMR->Process UVVis->Process Interpret Interpretation & Comparison Process->Interpret

General workflow for spectroscopic analysis of the compounds.

Comparative Docking Analysis of 5-Bromo-2-hydroxybenzophenone Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals presenting a comparative overview of the binding affinities of 5-Bromo-2-hydroxybenzophenone derivatives and related compounds against various protein targets implicated in cancer and inflammation. This document summarizes quantitative data from several computational studies, details standardized experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding energies of various derivatives, calculated in silico, against several key protein targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Derivative Core StructureSpecific Derivative/Compound IDTarget ProteinBinding Energy (kcal/mol)Reference Study Insights
Benzophenone2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (Compound 4)COX-1-15.230Exhibited the best Glide score for both COX-1 and COX-2 in the study.[1]
Benzophenone2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (Compound 4)COX-2-14.245Showed high affinity for both COX isoenzymes, suggesting potential anti-inflammatory activity.[1]
Benzophenone4'-(4''-methoxybenzoyl)phenyl-β-D-glucopyranoside (Compound 7)COX-1-14.169Demonstrated the second-best Glide score for both COX enzymes in the analysis.[1]
Benzophenone4'-(4''-methoxybenzoyl)phenyl-β-D-glucopyranoside (Compound 7)COX-2-13.504Showed significant binding affinity, indicating potential for COX inhibition.[1]
Benzophenone4-hydroxy-4'-methoxybenzophenone (Compound 5)COX-2-11.330Presented a notable Glide score, suggesting it as a candidate for COX-2 inhibition.[1]
5-BromoindoleHydrazone derivative (Compound 3a)VEGFR-2-8.76Exhibited a strong energy interaction with the VEGFR tyrosine kinase domain.
5-BromoindoleSorafenib (Reference Ligand)VEGFR-2-8.50The established inhibitor shows a strong binding affinity.
5-BromoindoleHydrazone derivative (Compound 3e)VEGFR-2-8.02Displayed significant binding energy against the VEGFR tyrosine kinase.
5-BromoindoleHydrazone derivative (Compound 3j)VEGFR-2-7.78Showed good binding affinity in the molecular docking study.
5-BromosalicylaldehydeSchiff Base Rare Earth Metal ComplexesMicrobial Proteins (1H9Z, 3ZBO)Not QuantifiedDocking studies were performed, and the Pr3+ complex showed good biological efficacy.[2][3]

Experimental Protocols: Molecular Docking Methodology

The following outlines a generalized protocol for molecular docking studies, synthesized from methodologies reported in studies of related compounds.[4][5][6][7]

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2, COX-1, COX-2) is obtained from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural anomalies. This often involves assigning bond orders and creating disulfide bonds.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are sketched using chemical drawing software.

  • These 2D structures are then converted into 3D models.

  • The ligands are prepared by generating different possible tautomers and ionization states at a physiological pH to simulate their state in a biological environment.

3. Grid Generation and Molecular Docking:

  • A grid box is generated around the active site of the target protein. The dimensions and center of this grid are defined based on the position of the co-crystallized ligand in the original PDB file to ensure the docking simulation is focused on the relevant binding pocket.

  • Molecular docking is then performed using software such as AutoDock, Glide, or GOLD. These programs systematically sample different conformations and orientations of the ligand within the defined grid, scoring each pose based on a defined scoring function.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses for each ligand, typically those with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the molecular basis of the binding.

  • The results are often validated by comparing the docking pose of a known inhibitor to its co-crystallized structure and by correlating docking scores with experimental bioactivity data where available.[4][5]

Mandatory Visualization

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Receptor Target Protein Structure (from PDB) Grid Grid Generation (Define Binding Site) Receptor->Grid Ligand Ligand Structures (this compound derivatives) Docking Molecular Docking (Pose Generation & Scoring) Ligand->Docking Grid->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Validation Validation (Comparison with Experimental Data) Analysis->Validation

Computational Docking Workflow

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Crosstalk VEGFR2->Ras Crosstalk PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-2-hydroxybenzophenone, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a halogenated organic substance and requires careful handling to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of the solid material and its waste should occur within a certified chemical fume hood to minimize the risk of inhalation.

Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a designated, sealed, and properly labeled container for hazardous waste.

Waste Segregation and Collection: A Critical First Step

Proper segregation is the foundation of safe chemical waste disposal. This compound waste must be collected separately from other waste streams to prevent dangerous reactions and ensure correct disposal pathways.

Waste Stream CompatibilityDo's and Don'ts of Segregation
Halogenated Organic Waste DO collect this compound waste in a designated, clearly labeled, and sealed container for halogenated organic compounds.[1]
Non-Halogenated Solvents DO NOT mix with non-halogenated organic solvents.[1]
Aqueous Waste DO NOT mix with acidic or basic aqueous waste streams.[1]
Other Chemical Waste DO NOT mix with heavy metals, pesticides, or cyanides.[1]

Detailed Disposal Procedure

The recommended method for the ultimate disposal of this compound is through a licensed and certified chemical waste disposal company.[2] These facilities are equipped to handle and neutralize hazardous materials safely.

Step-by-Step Disposal Protocol:

  • Containment: Ensure all this compound waste, including any contaminated materials from spills, is collected in a suitable, closed container.[2] The container must be robust, chemically resistant, and properly sealed to prevent leaks.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials and ignition sources.[1]

  • Professional Disposal: Arrange for the collection of the waste by a licensed professional waste disposal service.[2] The primary disposal method for such halogenated compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

  • Contaminated Packaging: Dispose of any contaminated packaging, such as the original product container, as unused product in the same hazardous waste stream.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is waste properly segregated in a labeled, sealed container? A->B C Segregate waste in a suitable container. Label clearly. B->C No D Store container in a designated satellite accumulation area. B->D Yes C->D E Contact licensed waste disposal company for pickup. D->E F End: Proper Disposal E->F

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling 5-Bromo-2-hydroxybenzophenone. The following table summarizes the required PPE based on the potential hazards of skin irritation, serious eye irritation, and respiratory irritation identified in similar compounds.[1][2][3]

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with side-shieldsMust meet appropriate government standards such as EN166 (EU) or NIOSH (US).[1][2] A face shield may be necessary for operations with a high risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Gloves must be inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area.[1][5] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4] For operations with a higher potential for aerosol generation, a respirator with an organic vapor cartridge may be required.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[6]

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[2][5]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Prepare a designated and clearly labeled waste container for halogenated organic waste.

  • Handling :

    • Don all required PPE as specified in the table above.

    • Conduct all transfers, weighing, and reactions within the chemical fume hood to minimize inhalation of dust or vapors.[1][6]

    • Avoid the formation of dust and aerosols.[1]

    • Wash hands thoroughly after handling the substance.[1][5]

    • Do not eat, drink, or smoke in the handling area.[7][8]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Dispose of all contaminated materials, including gloves and disposable labware, in the designated halogenated waste container.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[6] Do not mix with non-halogenated waste.

  • Spill Management :

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep or shovel the material into a suitable hazardous waste container, avoiding dust generation.[1][2]

    • For liquid spills (solutions), absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and collect it into a sealed container for halogenated waste.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.[6]

  • Final Disposal :

    • Dispose of the hazardous waste through a licensed professional waste disposal service.[1] This often involves high-temperature incineration.

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower Accessibility prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weighing and Transfer prep3->handle1 Proceed to handling handle2 Reaction/Procedure handle1->handle2 clean1 Decontaminate Surfaces and Equipment handle2->clean1 Procedure complete clean2 Segregate Contaminated Waste clean1->clean2 disp1 Store in Labeled Halogenated Waste Container clean2->disp1 Dispose of waste disp2 Arrange for Professional Disposal disp1->disp2

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.